Product packaging for Prasugrel-d5(Cat. No.:)

Prasugrel-d5

Cat. No.: B028027
M. Wt: 378.5 g/mol
InChI Key: DTGLZDAWLRGWQN-GEXSZOTCSA-N
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Description

Prasugrel-d5 is a deuterated analog of Prasugrel, a potent, irreversible antagonist of the P2Y 12 ADP receptor and a member of the thienopyridine class of antiplatelet agents. As a stable isotope-labeled internal standard, this compound is an essential tool for modern quantitative bioanalysis, specifically designed to ensure accuracy and reliability in mass spectrometry-based assays. Main Applications & Research Value: • Quantitative Bioanalysis: Serves as a critical internal standard for the precise quantification of Prasugrel and its active metabolite in complex biological matrices such as plasma, serum, and tissue homogenates, minimizing analytical variability. • ADME Studies: Facilitates advanced Absorption, Distribution, Metabolism, and Excretion (ADME) research. It is used to investigate the pharmacokinetic profile of Prasugrel, including its metabolism by cytochrome P450 enzymes (CYP3A4 and CYP2B6) and its rapid conversion to active and inactive metabolites. • Metabolite Profiling: Aids in the identification and characterization of novel Prasugrel metabolites, helping to elucidate its complete metabolic pathway. Mechanism of Action (Parent Compound): Prasugrel is a prodrug. Following oral administration, it is rapidly metabolized to a pharmacologically active thiol metabolite. This active metabolite irreversibly binds to the P2Y 12 ADP receptor on platelets, thereby inhibiting ADP-mediated platelet activation and aggregation for the lifespan of the platelet. This action is crucial in the prevention of thrombotic events in patients with Acute Coronary Syndrome (ACS) undergoing Percutaneous Coronary Intervention (PCI) . Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care and in accordance with their institution's safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20FNO3S B028027 Prasugrel-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-GEXSZOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Prasugrel-d5

Introduction

This compound is the deuterium-labeled form of Prasugrel, a potent antiplatelet agent.[1] Prasugrel itself is a third-generation thienopyridine and a prodrug that, once metabolized, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, thereby preventing platelet activation and aggregation.[1][2][3][4]

The incorporation of five deuterium atoms onto the cyclopropyl moiety of the Prasugrel molecule creates this compound. This isotopic labeling makes it an invaluable tool in pharmaceutical research and development. Its primary application is as an internal standard for the quantitative analysis of Prasugrel in biological matrices during pharmacokinetic (PK) studies and therapeutic drug monitoring, typically using liquid chromatography-mass spectrometry (LC-MS).[1][5] The heavy isotopes allow for clear differentiation between the standard (this compound) and the analyte (Prasugrel) in mass spectrometry, ensuring high precision and accuracy in quantification.

Chemical Identity and Structure

This compound is structurally identical to Prasugrel, with the exception of the substitution of five hydrogen atoms with deuterium on the cyclopropyl group.

  • Chemical Name: 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethanone[6][7][8]

  • Parent Compound (Prasugrel) IUPAC Name: [5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate[2]

The chemical structure is as follows: (A 2D chemical structure image would be placed here in a formal whitepaper. As a text-based AI, a structural representation is not possible.)

The key feature is the -(cyclopropyl-d5) group, which provides the mass shift necessary for its use as an internal standard.

Physicochemical and Quantitative Data

All key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 1127252-92-9[1][6]
Molecular Formula C₂₀H₁₅D₅FNO₃S[1][6][7]
Molecular Weight 378.47 g/mol [1][6][7][8]
Appearance Pale Beige Solid[9][10]
Purity ≥97%[6][7]
Isotopic Purity ~97%[6][7]
Solubility Slightly soluble in Chloroform and Methanol[9][10]
Storage Conditions Hygroscopic, -20°C Freezer, Under Inert Atmosphere[9][10]

Mechanism of Action of Prasugrel

To understand the application of this compound, it is essential to understand the mechanism of the parent compound. Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect.[2][11] This process involves a two-step conversion primarily in the liver.

  • Hydrolysis: The acetate ester of Prasugrel is rapidly hydrolyzed by esterases (like human carboxylesterase 2) to an inactive thiolactone intermediate.

  • CYP-Mediated Oxidation: The thiolactone is then converted to the active metabolite, R-138727, in a single step mediated by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[11]

The active metabolite, R-138727, contains a reactive thiol group that forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor on platelets. This covalent binding permanently blocks ADP from binding to the receptor, thereby inhibiting platelet aggregation for the remainder of the platelet's lifespan.

G cluster_0 Metabolic Activation Pathway of Prasugrel Prasugrel Prasugrel (Prodrug) Intermediate Thiolactone Intermediate (Inactive) Prasugrel->Intermediate Esterase (Hydrolysis) ActiveMetabolite Active Metabolite (R-138724) Intermediate->ActiveMetabolite Cytochrome P450 (Oxidation) P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding Inhibition Platelet Aggregation Inhibited P2Y12->Inhibition Blocks ADP Binding

Metabolic activation pathway of the parent compound, Prasugrel.

Experimental Protocols and Applications

This compound is critical for accurately quantifying Prasugrel in complex biological samples. The workflow below illustrates its typical use in a bioanalytical method like LC-MS/MS.

G cluster_1 Bioanalytical Workflow Using this compound Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction IS This compound (Internal Standard) IS->Extraction Spike-in LCMS LC-MS/MS Analysis Extraction->LCMS Inject Extract Quant Quantification (Analyte/IS Ratio) LCMS->Quant Generate Data

Use of this compound as an internal standard in bioanalysis.
Representative Analytical Method: RP-HPLC

While LC-MS is the primary application for this compound, the chromatographic principles are often developed using HPLC. The following protocol is for the analysis of the parent compound, Prasugrel, and is representative of the methods used.

Objective: To determine the concentration of Prasugrel in bulk drug or tablet dosage form.[12]

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Inertsil ODS-3V (5 µm; 250 × 4.6 mm).[12]

  • Mobile Phase: A mixture of an aqueous phosphate buffer (0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate) and acetonitrile in a 30:70 v/v ratio.[12]

  • Flow Rate: Isocratic elution at 1.0 ml/min.[12]

  • Detection: UV detection at a wavelength of 210 nm.[12]

  • Standard Preparation: A stock solution of Prasugrel (e.g., 500 mg in 100 ml of diluent) is prepared. Subsequent serial dilutions are made to create calibration standards ranging from 100 to 600 µg/ml.[12]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded.

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of Prasugrel in the sample is determined from this curve.

Method Validation Parameters

The following table summarizes key performance characteristics for a validated RP-HPLC method for Prasugrel.[12][13]

ParameterResultSource(s)
Linearity Range 100 - 600 µg/ml[12]
Correlation Coefficient (r²) >0.999[12][13]
Limit of Detection (LOD) 0.25 µg/ml[12]
Limit of Quantification (LOQ) 0.75 µg/ml[12]
Accuracy (Recovery) 99.8% - 101.2%[12]
Precision (RSD) < 2%[12][13]
Retention Time ~10.6 min[12]
Example Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following is an example protocol for acidic degradation of Prasugrel.[13]

Objective: To assess the degradation of Prasugrel under acidic stress conditions.

Methodology:

  • Sample Preparation: Weigh and transfer a powder amount equivalent to 20 mg of Prasugrel into a 10 ml volumetric flask.

  • Acid Stress: Add 3 ml of 1N Hydrochloric Acid (HCl) to the flask.

  • Incubation: Place the mixture in a water bath maintained at 60°C for 3 hours.[13]

  • Neutralization: Allow the solution to cool to ambient temperature. Neutralize the solution to a pH of 7 using 1N Sodium Hydroxide (NaOH).

  • Dilution: Make up the volume to 10 ml with the appropriate diluent. Further dilute this solution to achieve a final target concentration of 200 µg/ml.

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC method (as described in section 5.1) to separate the parent drug from any degradation products.

Conclusion

This compound is a critical analytical reagent for the robust quantification of Prasugrel in preclinical and clinical drug development. Its use as an internal standard in mass spectrometry-based bioanalytical methods allows for high levels of accuracy and precision, which are essential for pharmacokinetic, bioavailability, and bioequivalence studies. The well-characterized properties of this compound, combined with validated analytical protocols, make it an indispensable tool for researchers and scientists in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Prasugrel-d5, an isotopically labeled analog of the antiplatelet agent Prasugrel. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies. This compound is a critical tool in pharmacokinetic and metabolic research, enabling precise quantification and differentiation from its non-labeled counterpart.

Introduction

Prasugrel is a thienopyridine class platelet inhibitor used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, Prasugrel undergoes metabolic activation in the liver to form its active metabolite, which irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation.[1][2][3] The use of a deuterated internal standard, such as this compound, is essential for accurate bioanalytical method development and validation, allowing for precise quantification of Prasugrel and its metabolites in complex biological matrices.

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium atoms onto the cyclopropyl group of the molecule. This is achieved by utilizing a deuterated cyclopropyl precursor in a synthetic route analogous to that of unlabeled Prasugrel.

Proposed Synthetic Scheme

A plausible synthetic route for this compound is outlined below. This scheme is based on established synthetic methods for Prasugrel and the preparation of deuterated cyclopropyl compounds.

  • Step 1: Synthesis of Cyclopropyl-d5-methanol: This can be achieved through the reduction of a suitable deuterated cyclopropanecarboxylic acid derivative. For instance, cyclopropanecarboxaldehyde can be hydrogenated in the presence of a catalyst to yield cyclopropylmethanol.[4] A deuterated version of this process would yield the desired Cyclopropyl-d5-methanol.

  • Step 2: Conversion to Cyclopropyl-d5-methyl bromide: The deuterated alcohol is then converted to the corresponding bromide, a key intermediate for the subsequent Grignard reaction.

  • Step 3: Formation of Cyclopropyl-d5-magnesium bromide: The deuterated cyclopropylmethyl bromide is reacted with magnesium metal to form the Grignard reagent.

  • Step 4: Synthesis of 1-(Cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one: The Grignard reagent is then reacted with a suitable 2-fluorobenzaldehyde derivative to introduce the deuterated cyclopropyl ketone moiety.

  • Step 5: Bromination: The resulting ketone is brominated at the alpha position to yield 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one.

  • Step 6: Condensation with Tetrahydrothienopyridine Moiety: The brominated ketone is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.

  • Step 7: Final Product Formation: The resulting intermediate is then treated to yield this compound.

Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the synthesis of this compound. Note: This protocol is based on known procedures for the synthesis of Prasugrel and related compounds, as a specific published protocol for this compound was not identified.

Synthesis of 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one (Intermediate)

  • Preparation of Cyclopropyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of cyclopropyl-d5-methyl bromide in anhydrous tetrahydrofuran (THF). Once the Grignard reaction initiates, add the remaining cyclopropyl-d5-methyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Reaction with 2-fluorobenzaldehyde: Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Oxidation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol is then oxidized to the corresponding ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Bromination: Dissolve the 1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator like benzoyl peroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

Synthesis of this compound

  • Condensation: To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq). To this suspension, add a solution of 2-bromo-1-(cyclopropyl-d5)-2-(2-fluorophenyl)ethan-1-one (1.1 eq) in acetonitrile dropwise at room temperature. Stir the reaction mixture for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation in this compound.

Table 1: Proposed Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₀H₁₅D₅FNO₃S
Monoisotopic Mass 378.1462 g/mol
Appearance in MS A prominent [M+H]⁺ ion at m/z 379.1530
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the cyclopropyl protons will be absent or significantly diminished. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns or altered chemical shifts.

Table 2: Proposed ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
The signals for the four cyclopropyl protons, typically observed in the upfield region of the spectrum for unlabeled Prasugrel, will be absent.The signals for the carbon atoms of the cyclopropyl ring will be present but may show coupling to deuterium (C-D coupling).
Other characteristic proton signals for the Prasugrel scaffold will be present.Other characteristic carbon signals for the Prasugrel scaffold will be present.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A validated reverse-phase HPLC method can be employed to separate this compound from any impurities or starting materials.

Table 3: Proposed HPLC Purity Data for this compound

ParameterSpecification
Purity (by HPLC) ≥ 98%
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile in water with a suitable buffer (e.g., phosphate buffer)
Detection UV at an appropriate wavelength (e.g., 254 nm)
Retention Time Expected to be very similar to that of unlabeled Prasugrel under the same conditions.

Visualized Workflows and Pathways

Metabolic Activation Pathway of Prasugrel

Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. The following diagram illustrates this pathway.

Prasugrel_Metabolism Prasugrel Prasugrel Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Hydrolysis (Carboxylesterases, e.g., CES2) ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite Oxidation (Cytochrome P450s, e.g., CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding PlateletAggregation Platelet Aggregation Inhibition P2Y12->PlateletAggregation

Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Deuterated Starting Material (e.g., Cyclopropyl-d5-precursor) Reaction Multi-step Chemical Synthesis Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Enrichment NMR NMR Spectroscopy - Structural Confirmation - Deuterium Location HPLC HPLC Analysis - Chemical Purity Product->MS Product->NMR Product->HPLC

Caption: General workflow for this compound synthesis and characterization.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route and characterization data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of well-characterized this compound as an internal standard will undoubtedly contribute to the generation of high-quality bioanalytical data, ultimately aiding in the safe and effective use of Prasugrel in the clinic. Further research is warranted to develop and publish a specific, detailed experimental protocol for the synthesis of this compound to facilitate its broader availability to the scientific community.

References

Understanding the Certificate of Analysis for Prasugrel-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the key components found in a Certificate of Analysis (CoA) for Prasugrel-d5. This compound, a deuterium-labeled internal standard, is critical for the accurate quantification of Prasugrel and its metabolites in biological matrices during preclinical and clinical development. A thorough understanding of its CoA is paramount for ensuring the quality and reliability of analytical data.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms the identity, purity, and quality of the stable-labeled internal standard. The following tables summarize the typical data presented.

Table 1: Identification and Chemical Properties
ParameterSpecification
Chemical Name 5-[2-cyclopropyl-1-(2-fluorophenyl-d4)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-d1 acetate
CAS Number 1127252-92-9[1][2]
Molecular Formula C₂₀H₁₅D₅FNO₃S[2]
Molecular Weight 378.47 g/mol [2]
Appearance White to Off-White Solid
Melting Point 120.5-121.9 °C[3]
Table 2: Purity and Assay Data
TestMethodResult
Chemical Purity (by HPLC) RP-HPLC≥99.0%
Isotopic Purity (d5) Mass Spectrometry≥98%
Residual Solvents GC-HSComplies with USP <467>
Water Content (Karl Fischer) Karl Fischer Titration≤0.5%
Assay (by HPLC, as is) RP-HPLC95.0% - 105.0%
Table 3: Spectroscopic and Structural Data
TestMethodConformance
¹H NMR Nuclear Magnetic ResonanceConforms to Structure
Mass Spectrum Mass Spectrometry (MS)Conforms to Structure
Infrared (IR) Spectrum Infrared SpectroscopyConforms to Structure

Experimental Protocols

The quantitative data presented in a CoA is generated through rigorous experimental protocols. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound.

  • Objective: To separate this compound from any potential impurities and to determine its concentration.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or C8, is typically used. For example, a Zorbax XDB C8 (150 x 4.6 mm, 3.5μm) or a Sunfire C18 (250x4.6 mm, 5µm) can be employed.[4][5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate pH 4.5 or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile is common.[4][5] The composition can be isocratic (constant) or a gradient.

    • Flow Rate: Typically around 1.0 mL/min.[4][5]

    • Detection Wavelength: Prasugrel has UV absorbance, and detection is often performed at wavelengths such as 220 nm or 254 nm.[4][5]

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 45°C, to ensure reproducibility.[4][5]

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent, such as a mixture of water and acetonitrile.

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The assay is calculated by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass Spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Objective: To verify the mass of the molecule, confirming its identity, and to quantify the extent of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS). A triple quadrupole mass spectrometer with positive electrospray ionization is a common setup.[6]

  • Method:

    • The sample is introduced into the ion source, where it is ionized.

    • The ions are then separated based on their mass-to-charge ratio (m/z).

    • A full scan spectrum is acquired to confirm the molecular weight.

    • The relative intensities of the ions corresponding to different isotopic forms (d0 to d5) are measured to calculate the isotopic purity.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Isotopic purity is calculated from the relative abundance of the d5 isotopologue compared to the less deuterated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of this compound.

  • Objective: To provide detailed information about the structure of the molecule and to ensure the deuterium labeling is at the expected positions.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.

  • Data Analysis: The resulting spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[3][7] For this compound, the absence of signals at specific chemical shifts where protons would normally appear in non-labeled Prasugrel confirms the positions of deuterium incorporation. The overall pattern of the remaining signals must be consistent with the expected structure.

Visualizations: Pathways and Workflows

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[8][9] The active metabolite irreversibly binds to P2Y12 receptors on platelets.[8][10]

Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Carboxylesterases (Intestine & Liver) ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP450 Enzymes (CYP3A4, CYP2B6) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites S-methylation or cysteine conjugation

Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the chemical purity of this compound using HPLC.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for HPLC purity determination.

Logical Relationship for Structural Confirmation

This diagram shows the relationship between different analytical techniques used to confirm the structure and identity of this compound.

Start This compound Sample MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR Result_MS Confirms Molecular Weight & Isotopic Purity MS->Result_MS Result_NMR Confirms Chemical Structure & Deuterium Positions NMR->Result_NMR Result_IR Confirms Functional Groups IR->Result_IR Conclusion Structural Confirmation Result_MS->Conclusion Result_NMR->Conclusion Result_IR->Conclusion

Caption: Analytical techniques for structural confirmation.

References

The Strategic Advantage of Deuterated Internal Standards: A Focus on Prasugrel-d5 in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of drug compounds in biological matrices is paramount. This technical guide delves into the core advantages of employing deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, with a specific focus on Prasugrel-d5. This stable isotope-labeled analog of the antiplatelet agent Prasugrel serves as a quintessential example of how to achieve robust, reliable, and reproducible analytical data.

The Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (ID-MS), a powerful technique for quantitative analysis. The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. This "spiked" standard, in this case, this compound, is chemically identical to the analyte (Prasugrel) but has a different mass due to the incorporation of deuterium atoms.

This near-perfect chemical analogy allows the internal standard to mimic the behavior of the analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, any variations or losses encountered during sample preparation and analysis can be effectively normalized, leading to significantly improved accuracy and precision.

Core Advantages of Utilizing this compound

The adoption of this compound as an internal standard in the bioanalysis of Prasugrel offers a multitude of advantages over the use of non-labeled standards or structural analogs.

  • Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex environments containing numerous endogenous compounds. These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of analytical variability and inaccuracy. Because this compound has virtually identical physicochemical properties to Prasugrel, it experiences the same matrix effects. Consequently, the ratio of the analyte to the internal standard remains constant, effectively canceling out the impact of the matrix.

  • Correction for Extraction Variability: Sample preparation, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, can be subject to variability in recovery. This compound, being chemically indistinguishable from Prasugrel during these processes, will be recovered with the same efficiency. Any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.

  • Improved Precision and Accuracy: By mitigating the effects of matrix interference and extraction inconsistency, the use of this compound leads to a significant improvement in the overall precision and accuracy of the bioanalytical method. This is reflected in lower coefficients of variation (%CV) for quality control samples and a greater degree of confidence in the generated data.

  • Enhanced Method Robustness: A bioanalytical method that incorporates a deuterated internal standard is inherently more robust and less susceptible to minor variations in experimental conditions. This resilience is crucial in high-throughput laboratory settings where maintaining consistent performance over large sample batches is essential.

Prasugrel Metabolism and Bioactivation

Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect. Understanding this pathway is critical for designing effective bioanalytical strategies that target the active metabolite.

Prasugrel is rapidly hydrolyzed in the intestine and liver by carboxylesterases to an inactive thiolactone intermediate.[1][2] This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1][2][3] It is this active metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[1][3]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Carboxylesterases (Intestine, Liver) Active_Metabolite R-138724 (Active Metabolite) Thiolactone->Active_Metabolite CYP3A4, CYP2B6 (Liver) P2Y12 P2Y12 Receptor on Platelets Active_Metabolite->P2Y12 Irreversible Binding Platelet_Inhibition Inhibition of Platelet Aggregation P2Y12->Platelet_Inhibition

Figure 1. Metabolic activation pathway of Prasugrel.

Experimental Protocol: Quantification of Prasugrel's Active Metabolite in Human Plasma

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of the active metabolite of Prasugrel in human plasma. The use of a deuterated internal standard like this compound would be integral to such a method to ensure the highest data quality.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Prasugrel Active Metabolite: m/z 374.1 -> 254.1 this compound: m/z 379.1 -> 259.1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Data Presentation: Performance of a Validated Bioanalytical Method

The following tables present validation data from a published LC-MS/MS method for the determination of Prasugrel's active metabolite in human plasma. This data exemplifies the high level of accuracy and precision that is achievable with a robust bioanalytical method, a key outcome of using a reliable internal standard like this compound.

Table 1: Accuracy and Precision of the Bioanalytical Method

AnalyteNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Prasugrel Active 0.5 (LLOQ)0.52104.06.8
Metabolite 1.5 (Low QC)1.4898.74.2
75 (Mid QC)76.5102.02.5
200 (High QC)198.299.13.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Mean Matrix Effect (%)
Prasugrel Active Low QC88.295.3
Metabolite High QC91.598.1
This compound (IS) Working Conc.89.896.5

Recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to a neat solution.

The data presented in these tables demonstrates that the method is both accurate and precise across a range of concentrations. The recovery is consistent and the matrix effect is minimal and controlled, showcasing the effectiveness of the analytical approach.

Workflow and Logical Relationships

The successful implementation of a bioanalytical method using a deuterated internal standard follows a logical workflow designed to ensure data integrity.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing and Reporting Plasma_Sample Plasma Sample Collection Spiking Spike with this compound Internal Standard Plasma_Sample->Spiking Extraction Protein Precipitation / Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration via Calibration Curve Ratio_Calculation->Concentration_Determination Report Final Report Concentration_Determination->Report

Figure 2. Bioanalytical workflow for Prasugrel quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is not merely a technical convenience but a strategic imperative for generating high-quality, reliable, and defensible bioanalytical data. By effectively compensating for matrix effects and procedural variability, these stable isotope-labeled standards significantly enhance the accuracy, precision, and robustness of LC-MS methods. For researchers, scientists, and drug development professionals involved in the quantitative analysis of Prasugrel and other therapeutic agents, the adoption of deuterated internal standards represents a critical step towards ensuring the integrity and success of their studies.

References

Isotope Dilution Mass Spectrometry in Pharmaceutical Analysis: A Technical Guide to the Quantification of Prasugrel Using Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles of Isotope Dilution Mass Spectrometry (IDMS) and its practical application in the quantitative analysis of the antiplatelet agent, Prasugrel. Utilizing its deuterated analog, Prasugrel-d5, as an internal standard, this document outlines the core concepts, experimental methodologies, and data analysis workflows essential for achieving accurate and reliable quantification in complex biological matrices.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise quantification of elements and chemical substances.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or "internal standard," to a sample containing the analyte of an unknown concentration.[2][3][4] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution.[1]

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be determined.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two isotopic forms rather than on the absolute signal intensity. This intrinsic feature corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.[1]

This compound, a deuterium-labeled version of Prasugrel, serves as an ideal internal standard for the IDMS-based quantification of Prasugrel and its metabolites.[5] Its near-identical chemical and physical properties to the unlabeled Prasugrel ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable reference for quantification.

Prasugrel Metabolism and the Importance of Accurate Quantification

Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect of inhibiting platelet aggregation.[6][7] The biotransformation of Prasugrel is a multi-step process primarily occurring in the liver. Initially, Prasugrel undergoes rapid hydrolysis by esterases to form an inactive thiolactone metabolite.[2][3][8][9] Subsequently, this intermediate is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to generate the active metabolite, R-138727, which contains a reactive thiol group.[3][8][9] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[6]

Given the critical role of the active metabolite in the therapeutic action of Prasugrel, its accurate quantification in biological fluids is paramount for pharmacokinetic and pharmacodynamic studies, as well as for establishing bioequivalence.[4] IDMS, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity and specificity for these demanding bioanalytical applications.[10][11]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Esterase Hydrolysis Active_Metabolite Active Metabolite (R-138727) Thiolactone->Active_Metabolite CYP450 Oxidation (CYP3A4, CYP2B6) Platelet_Inhibition P2Y12 Receptor Inhibition (Platelet Aggregation Blocked) Active_Metabolite->Platelet_Inhibition Irreversible Binding

Prasugrel Metabolic Activation Pathway

Experimental Protocol: IDMS-LC-MS/MS Quantification of Prasugrel and its Metabolites

The following protocol outlines a general workflow for the quantification of Prasugrel and its active metabolite in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies described in various validated bioanalytical studies.

Materials and Reagents
  • Prasugrel reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Sample Preparation
  • Spiking: To a known volume of plasma sample (e.g., 100 µL), add a precise volume of this compound internal standard solution at a known concentration.

  • Protein Precipitation (if applicable): Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the plasma sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Extraction (SPE or LLE):

    • Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample. Vortex to facilitate extraction of the analyte and internal standard into the organic layer. Separate the organic layer.

  • Evaporation and Reconstitution: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve separation.

    • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Prasugrel and its metabolites) and the internal standard (this compound) are monitored.

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Spike Add this compound (Internal Standard) Plasma_Sample->Spike Extraction Protein Precipitation & Extraction (SPE or LLE) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

IDMS-LC-MS/MS Experimental Workflow

Data Presentation and Method Validation

A crucial aspect of any quantitative bioanalytical method is its rigorous validation to ensure reliability and reproducibility.[12] The following tables summarize typical validation parameters and performance data for LC-MS/MS methods used in the quantification of Prasugrel's active metabolite.

Table 1: Typical LC-MS/MS Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions

Table 2: Example Performance Data for the Quantification of Prasugrel's Active Metabolite [5][13][14]

ParameterPrasugrel Active Metabolite
Linear Dynamic Range 0.2 - 120 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-batch Accuracy 95.2 - 102.2%
Inter-batch Accuracy -7.00% to 5.98%
Intra-batch Precision (%RSD) 3.9 - 9.6%
Inter-batch Precision (%RSD) 0.98% to 3.39%

Table 3: Performance Data for Inactive Metabolites of Prasugrel [5]

ParameterInactive Metabolites
Validated Concentration Range 1 - 500 ng/mL
Inter-day Accuracy -10.5% to 12.5%
Precision (%RSD) 2.4% to 6.6%

Conclusion

Isotope Dilution Mass Spectrometry, particularly when coupled with LC-MS/MS, stands as a gold-standard technique for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Prasugrel, effectively mitigates variations in sample preparation and instrument response, ensuring the generation of high-quality, reliable data. The methodologies and data presented in this guide provide a comprehensive overview for researchers, scientists, and drug development professionals seeking to implement robust bioanalytical assays for pharmacokinetic, pharmacodynamic, and bioequivalence studies of Prasugrel.

References

Prasugrel-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prasugrel-d5. The information presented is essential for ensuring the integrity and reliability of this isotopically labeled compound in a research and development setting. The stability data for Prasugrel, the non-deuterated analogue, is used as a close surrogate for this compound due to the limited availability of specific stability studies on the deuterated compound. The inherent chemical similarity between Prasugrel and this compound suggests that their stability profiles will be nearly identical under the same conditions.

Core Stability Profile and Storage Recommendations

This compound is a hygroscopic, pale beige solid that requires specific storage conditions to maintain its purity and stability. The key recommendations are summarized in the table below.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2]
Atmosphere Store under an inert atmosphere[1]
Moisture Protect from moisture (hygroscopic)[1]
Shipping Temperature Room Temperature[2]
Solubility Slightly soluble in Chloroform and Methanol[1]

For the formulated, non-deuterated product (Effient™), storage at 25°C (77°F) with excursions permitted to 15° to 30°C (59° to 86°F) is recommended. The formulated product should be kept in its original container with a desiccant to protect it from moisture.[3][4][5][6]

Quantitative Stability Data (Prasugrel as a Surrogate)

Forced degradation studies on Prasugrel provide valuable insights into its stability under various stress conditions. The following table summarizes the quantitative data from these studies.

Stress ConditionParametersDegradation (%)Source(s)
Acidic Hydrolysis Water/acetonitrile (pH ~4), 40°C9.2% after 16 hours[7]
Oxidative Stress Not specified71.56%[8]
Thermal Degradation Dry heat50%[8]
Photolytic Degradation UV light exposure22.60%[8]
Photolytic Degradation Fluorescent light exposure23.48%[8]
Packaging (Unit-Dosing) Room temperatureSome samples >10% after 7 days

Experimental Protocols for Forced Degradation Studies

The following are representative methodologies for conducting forced degradation studies on Prasugrel, which can be adapted for this compound.

General Procedure for Sample Preparation

A stock solution of Prasugrel is typically prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution is then subjected to various stress conditions.

Hydrolytic Degradation (Acidic, Basic, and Neutral)
  • Acidic Hydrolysis: The drug solution is mixed with an equal volume of 1N hydrochloric acid (HCl) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).

  • Basic Hydrolysis: The drug solution is mixed with an equal volume of 1N sodium hydroxide (NaOH) and refluxed under similar conditions as the acidic hydrolysis.

  • Neutral Hydrolysis: The drug solution is mixed with an equal volume of purified water and refluxed.

Oxidative Degradation

The drug solution is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, and kept at room temperature for a specified duration.

Thermal Degradation

The solid drug substance is placed in a petri dish and exposed to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).

Photolytic Degradation

The solid drug substance or a solution of the drug is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. The total illumination should be controlled, for example, to not less than 1.2 million lux hours and 200 watt hours/square meter.

Analytical Method for Quantification

The extent of degradation is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. A typical method would involve:

  • Column: A reverse-phase column, such as a C18 or C8.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 254 nm.

The method must be validated to ensure it can separate the parent drug from all degradation products.

Visualizations: Pathways and Workflows

P2Y12 Receptor Signaling Pathway

Prasugrel is a prodrug that is metabolized to an active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents ADP-mediated platelet activation and aggregation. The following diagram illustrates this signaling pathway.

P2Y12_Signaling_Pathway cluster_intracellular Intracellular Space Prasugrel Prasugrel Active_Metabolite Active_Metabolite Prasugrel->Active_Metabolite P2Y12_Receptor P2Y12 Receptor Active_Metabolite->P2Y12_Receptor Irreversible Inhibition ADP ADP ADP->P2Y12_Receptor Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Production of Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Prasugrel's active metabolite.

Experimental Workflow for a Forced Degradation Study

The logical flow of a forced degradation study is crucial for obtaining reliable stability data. The diagram below outlines a typical workflow.

Forced_Degradation_Workflow Start Start Prepare_Drug_Solution Prepare this compound Stock Solution Start->Prepare_Drug_Solution Stress_Conditions Apply Stress Conditions Prepare_Drug_Solution->Stress_Conditions Acid_Hydrolysis Acidic Hydrolysis (e.g., 1N HCl, 80°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 1N NaOH, 80°C) Stress_Conditions->Base_Hydrolysis Oxidative_Stress Oxidative Stress (e.g., 30% H₂O₂) Stress_Conditions->Oxidative_Stress Thermal_Stress Thermal Stress (Solid, 105°C) Stress_Conditions->Thermal_Stress Photolytic_Stress Photolytic Stress (UV/Vis Light) Stress_Conditions->Photolytic_Stress Sample_Analysis Analyze Samples by Stability-Indicating HPLC Acid_Hydrolysis->Sample_Analysis Base_Hydrolysis->Sample_Analysis Oxidative_Stress->Sample_Analysis Thermal_Stress->Sample_Analysis Photolytic_Stress->Sample_Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants Sample_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

References

understanding Prasugrel-d5 mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Prasugrel-d5

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, prasugrel is converted in vivo to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 ADP receptor on platelets.[1][2] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound, a deuterated analog of prasugrel, is commonly employed for this purpose. Understanding its fragmentation pattern is essential for developing robust and specific LC-MS/MS methods.

This guide provides a detailed examination of the predicted mass spectrometry fragmentation pathways of this compound, a summary of quantitative data for method development, and a representative experimental protocol for its analysis.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in tandem mass spectrometry, typically using positive electrospray ionization (ESI+), is predicted based on the fragmentation of unlabeled prasugrel and the location of the deuterium labels. For this guide, we assume the five deuterium atoms are located on the tetrahydrothienopyridine ring system, a common labeling scheme for such internal standards.

The protonated molecule of this compound, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 379.1. Upon collision-induced dissociation (CID), several fragmentation pathways are possible. The most prominent and diagnostically significant fragmentation involves the cleavage of the C-N bond linking the thienopyridine core and the oxoethyl side chain.

This cleavage results in two major product ions:

  • A deuterated fragment corresponding to the protonated 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d5 moiety.

  • An unlabeled fragment corresponding to the 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl cation.

This differential fragmentation, where the isotopic label is retained on only one of the major fragments, is ideal for a mass spectrometry internal standard as it confirms the identity of the molecule and avoids cross-talk with the unlabeled analyte's fragment ions. A secondary fragmentation pathway involves the neutral loss of the acetyl group.

The proposed fragmentation pathway is visualized in the diagram below.

G cluster_main This compound Fragmentation Pathway precursor This compound [M+H]⁺ m/z = 379.1 product1 [C₁₁H₇D₅NO₂S]⁺ m/z = 227.1 precursor->product1 C-N Bond Cleavage product2 [C₁₁H₁₀FO]⁺ m/z = 177.1 precursor->product2 C-N Bond Cleavage product3 Loss of Acetyl Group [M+H-C₂H₂O]⁺ m/z = 337.1 precursor->product3 Neutral Loss

Caption: Proposed ESI+ fragmentation pathway for this compound.

Quantitative Data for Mass Spectrometry

For the development of a quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions must be selected. The table below summarizes the key m/z values for Prasugrel and its deuterated internal standard, this compound.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Fragment Structure / Neutral Loss
Prasugrel 374.1222.1[2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine + H]⁺
177.1[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]⁺
332.1Neutral loss of ketene (C₂H₂O)
This compound 379.1227.1[2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d5 + H]⁺
177.1[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]⁺
337.1Neutral loss of ketene (C₂H₂O)

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantitative analysis of Prasugrel in a biological matrix (e.g., human plasma) using this compound as an internal standard.[3][4]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm) or equivalent.[3]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) % Mobile Phase B
    0.0 0.6 20
    1.0 0.6 80
    2.5 0.6 80
    2.6 0.6 20

    | 4.0 | 0.6 | 20 |

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Total Run Time: 4.0 minutes.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions:

    • Prasugrel: m/z 374.1 → 222.1 (Quantifier), 374.1 → 177.1 (Qualifier)

    • This compound: m/z 379.1 → 227.1 (Quantifier)

  • Source Parameters (Typical Values):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

  • Collision Energy: Optimized for each transition (typically 15-30 eV).

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_workflow LC-MS/MS Experimental Workflow sample Plasma Sample (100 µL) is Add Internal Standard (this compound) sample->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: General workflow for sample preparation and analysis.

References

Methodological & Application

Application Notes and Protocol for Prasugrel Quantification in Urine Using LC-MS/MS with Prasugrel-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is an antiplatelet agent that, as a prodrug, is metabolized to an active metabolite which inhibits the P2Y12 ADP receptor.[1] The quantitative analysis of prasugrel and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantification of prasugrel in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Prasugrel-d5 as an internal standard.

Principle of the Method

This method employs solid-phase extraction (SPE) for the cleanup and concentration of prasugrel from urine samples. The separation of prasugrel and its deuterated internal standard, this compound, is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate measurement of prasugrel in a complex biological matrix like urine.

Materials and Reagents

  • Analytes and Internal Standard:

    • Prasugrel reference standard

    • This compound (Internal Standard, IS)

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human urine (drug-free)

  • Consumables:

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

    • Polypropylene tubes

    • Autosampler vials

    • Pipettes and tips

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prasugrel and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Prasugrel stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control Samples: Spike appropriate volumes of the Prasugrel working standard solutions and the internal standard working solution into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Urine
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex and centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[2]

  • Internal Standard Spiking: To 1 mL of the supernatant, add a specified volume of the this compound internal standard working solution.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Prasugrel 374.1 316.1

    | this compound | 379.1 | 321.1 |

Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4] Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Bench-top, freeze-thaw, and long-term stability assessed

Data Presentation

The following table summarizes typical quantitative data for a validated method for Prasugrel quantification in urine.

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) 3.5 - 8.2%
Inter-day Precision (%RSD) 4.1 - 9.5%
Accuracy (% Bias) -5.2 to 6.8%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation is_spiking Spike with this compound centrifugation->is_spiking spe Solid-Phase Extraction is_spiking->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing lc_msms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for Prasugrel quantification in urine.

Prasugrel Metabolic Pathway

metabolic_pathway prasugrel Prasugrel (Prodrug) thiolactone Inactive Thiolactone Metabolite prasugrel->thiolactone Carboxylesterases (Intestine, Liver) active_metabolite R-138727 (Active Metabolite) thiolactone->active_metabolite CYP3A4, CYP2B6 (CYP2C9, CYP2C19) inactive_metabolites Inactive Metabolites active_metabolite->inactive_metabolites S-methylation or Cysteine Conjugation

Caption: Simplified metabolic pathway of Prasugrel.[2][5]

References

Application Note: Establishing a Calibration Curve for Prasugrel using Prasugrel-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent, a member of the thienopyridine class, that is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Accurate quantification of Prasugrel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of Prasugrel in human plasma using its stable isotope-labeled internal standard, Prasugrel-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]

Experimental Protocols

Materials and Reagents
  • Prasugrel reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Preparation of Stock and Working Solutions

2.2.1. Prasugrel Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prasugrel reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

2.2.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

2.2.3. Prasugrel Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Prasugrel stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

2.2.4. This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

To prepare the calibration standards, spike appropriate volumes of the Prasugrel working standard solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, calibration standard, or QC sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank plasma used to prepare the calibration curve, to which a blank solvent is added).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[2]

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

2.5.1. Liquid Chromatography (LC) System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven is suitable.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient can be optimized, for example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.5.2. Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is required.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Prasugrel: m/z 374.1 → 316.1

    • This compound: m/z 379.1 → 321.1 (Note: These transitions should be optimized on the specific instrument being used.)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The calibration curve is constructed by plotting the peak area ratio of Prasugrel to this compound against the nominal concentration of Prasugrel for each calibration standard. A linear regression analysis with a weighting factor of 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99 for the calibration curve to be accepted.

Table 1: Example Calibration Curve Data for Prasugrel

Nominal Concentration (ng/mL)Prasugrel Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
112,345543,2100.02271.05105.0
561,789545,6780.11324.9899.6
10125,432551,2340.227510.1101.0
50632,109548,9011.151650.5101.0
1001,287,654550,1122.340799.299.2
2503,198,765547,8905.8384248.599.4
5006,453,210549,55511.7426502.1100.4

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Blank, Standard, or QC) is_add Add 10 µL this compound (100 ng/mL) plasma->is_add precip Add 300 µL Acetonitrile (0.1% Formic Acid) is_add->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration ratio Calculate Peak Area Ratio (Prasugrel / this compound) integration->ratio cal_curve Construct Calibration Curve ratio->cal_curve quant Quantify Unknown Samples cal_curve->quant

Caption: Experimental workflow for Prasugrel quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the establishment of a calibration curve for Prasugrel in human plasma using this compound as an internal standard. The described method, which employs protein precipitation for sample cleanup and LC-MS/MS for analysis, is robust, accurate, and precise. This methodology is well-suited for high-throughput quantitative bioanalysis in support of various stages of drug development and clinical research. Adherence to this protocol will enable researchers to generate high-quality data for the reliable quantification of Prasugrel.

References

Troubleshooting & Optimization

troubleshooting poor peak shape in Prasugrel-d5 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Prasugrel-d5 HPLC Analysis

Welcome to the technical support center for this compound HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor peak shape, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in my this compound HPLC analysis?

Peak tailing, where the peak has an asymmetrical tail, is a frequent issue in HPLC. For this compound, a basic compound, the primary causes include:

  • Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the silica-based column packing is a major contributor. These interactions can lead to some molecules being retained longer, causing a tailing effect.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, resulting in peak tailing.[1][4]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing.[4][5][6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[4][6]

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still occur. Potential causes include:

  • Column Overload: Injecting a sample at a concentration that is too high for the column's capacity is a frequent cause of fronting.[4][7][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[7][9] It is often recommended to dissolve the sample in the mobile phase itself.[5][8]

  • Poor Column Packing: A poorly packed column or the formation of a void at the column inlet can lead to an uneven flow path and result in peak fronting.[4][9]

  • Co-elution: If another compound is co-eluting with this compound, it can distort the peak shape and may appear as fronting.[7][8]

Q3: I'm observing split peaks for this compound. What should I investigate?

Split peaks can be a sign of several issues, often related to a disruption in the sample path:

  • Partially Blocked Inlet Frit: If the frit at the top of the column is partially clogged with particulate matter from the sample or system, it can cause the sample to be introduced onto the column unevenly, resulting in a split peak.[10]

  • Column Void or Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, leading to a split peak.[11]

  • Sample Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[11]

Q4: How can I improve the peak shape of my this compound analysis?

To improve peak shape, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase is buffered at a pH that keeps this compound in a consistent ionization state.

  • Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[1]

  • Reduce Sample Concentration/Volume: If overloading is suspected, try diluting the sample or injecting a smaller volume.[4][7]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[5][8]

  • Check for System Issues: Inspect for blockages, ensure fittings are secure, and minimize extra-column volume by using tubing with a narrow internal diameter.[1]

  • Column Washing or Replacement: If the column is old or has been used extensively, it may need to be washed according to the manufacturer's instructions or replaced.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape in your this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues cluster_4 Resolution Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckAllPeaks Affects All Peaks? Start->CheckAllPeaks BlockedFrit Partially Blocked Frit? CheckAllPeaks->BlockedFrit Yes CheckMethod Review Method Parameters CheckAllPeaks->CheckMethod No ColumnVoid Column Void/Channel? BlockedFrit->ColumnVoid No FixSystem Action: Reverse flush column. If persists, replace column. BlockedFrit->FixSystem Yes ColumnVoid->FixSystem Yes ColumnVoid->CheckMethod No End Peak Shape Improved FixSystem->End Overload Column Overload? CheckMethod->Overload SolventMismatch Sample Solvent Mismatch? Overload->SolventMismatch No FixMethod Action: Reduce concentration/volume. Overload->FixMethod Yes SecondaryInt Secondary Interactions? SolventMismatch->SecondaryInt No FixSolvent Action: Dissolve sample in mobile phase. SolventMismatch->FixSolvent Yes FixColumn Action: Use end-capped column. Optimize mobile phase pH. SecondaryInt->FixColumn Yes SecondaryInt->End No, consult further. FixMethod->End FixSolvent->End FixColumn->End

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Experimental Protocols

Below are examples of established HPLC methods for Prasugrel analysis that can be used as a starting point for method development and troubleshooting.

Method 1: Reversed-Phase HPLC for Prasugrel in Bulk and Pharmaceutical Formulation [12][13]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.02 M Potassium Dihydrogen Orthophosphate and 0.02 M Dipotassium Hydrogen Orthophosphate in water: Acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: Not specified

  • Temperature: Ambient

  • Retention Time: Approximately 10.6 min

Method 2: Stability-Indicating HPLC Method for Prasugrel Hydrochloride [14]

  • Column: Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.05 M Ammonium Acetate (pH 4.5 with acetic acid): Acetonitrile (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Not specified

  • Temperature: 30°C

  • Tailing Factor: 1.11

Method 3: RP-HPLC for Simultaneous Determination of Aspirin and Prasugrel [15]

  • Column: Symmetry Shield RP-18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) & Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm

  • Injection Volume: Not specified

  • Temperature: Ambient

  • Tailing Factor for Prasugrel HCl: 1.04

Data Presentation

The following tables summarize key chromatographic parameters from various published methods for Prasugrel analysis. This data can be used for comparison and to guide method optimization.

Table 1: Column and Mobile Phase Parameters

Reference Column Type Column Dimensions Mobile Phase Composition pH
Method 1[12][13]Inertsil ODS-3V250 x 4.6 mm, 5 µm0.02M Phosphate Buffer:ACN (30:70)Not Specified
Method 2[14]Zorbax XDB C8150 x 4.6 mm, 3.5 µm0.05M Ammonium Acetate:ACN (40:60)4.5
Method 3[15]Symmetry Shield RP-18150 x 4.6 mm, 3.5 µm0.1% TFA:ACN (50:50)Not Specified
[16]Gemini C18250 x 4.6 mm, 5 µm0.05M KH2PO4:ACN/Water (90:10) (30:70)Not Specified
[17]Kromasil C18Not SpecifiedMethanol:10mM KH2PO4 (70:30)2.2

Table 2: Operational Parameters and System Suitability

Reference Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Tailing Factor
Method 1[12][13]1.0210~10.6Not Specified
Method 2[14]1.0254Not Specified1.11
Method 3[15]1.0226~4.91.04
[16]Not Specified220Not SpecifiedNot Specified
[17]1.0257Not SpecifiedNot Specified

References

addressing matrix effects in Prasugrel-d5 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prasugrel-d5 LC-MS/MS assays. The focus is on identifying and mitigating matrix effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound assays?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound and its active metabolite).[1] These components, such as phospholipids, salts, and proteins from plasma, can co-elute with the target analytes and interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as the matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the assay.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects.[1] By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal due to matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[1]

Q3: The active metabolite of Prasugrel is unstable. How should I handle samples to ensure accurate measurement?

A3: The active metabolite of Prasugrel (R-138727) contains a reactive thiol group, making it unstable in biological matrices. To ensure stability, immediate derivatization after blood collection is crucial.[2][3] Common derivatizing agents include 2-bromo-3'-methoxyacetophenone[3] or N-ethyl maleimide.[1] This step stabilizes the metabolite for subsequent sample processing and analysis.[1][2]

Q4: What are the most common sample preparation techniques to reduce matrix effects for Prasugrel analysis?

A4: The most effective sample preparation techniques for minimizing matrix effects in biofluids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4] While Protein Precipitation (PPT) is a simpler method, it is less effective at removing interfering matrix components like phospholipids and may lead to more significant ion suppression.[4][5] For Prasugrel's active metabolite, LLE has been successfully used in validated methods that reported no significant matrix effects.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS assays.

Issue 1: High Variability in Analyte or Internal Standard Signal
Potential Cause Troubleshooting Steps
Significant Matrix Effects Endogenous compounds, particularly phospholipids, co-eluting with your analytes can cause ion suppression or enhancement.
1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering components.[4][5]
2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analytes and the region where phospholipids typically elute.
Inconsistent Sample Preparation Variability in extraction efficiency can lead to fluctuating analyte and internal standard responses.
1. Review Extraction Protocol: Ensure consistent vortexing times, solvent volumes, and pH adjustments for every sample.
2. Automate if Possible: Automated liquid handlers can improve the precision of the sample preparation process.
Issue 2: Poor Accuracy and Precision, Especially at Low Concentrations
Potential Cause Troubleshooting Steps
Low Recovery and Matrix Effects Inefficient extraction and persistent ion suppression can disproportionately affect low-concentration samples.
1. Evaluate Extraction Recovery: Perform a recovery experiment by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Aim for high and consistent recovery. A validated method for Prasugrel's active metabolite showed mean recoveries from 90.1% to 104.1%.[1][2]
2. Assess Matrix Factor: Quantify the matrix effect by comparing the analyte response in a post-extraction spiked matrix sample to a neat solution. A matrix factor close to 1 indicates minimal matrix effect.
Analyte Instability Degradation of the active metabolite before or during analysis will lead to inaccurate results.
1. Confirm Derivatization Efficiency: Ensure the derivatization step is complete and consistently performed immediately after sample collection.
2. Check Sample Storage Conditions: The derivatized active metabolite of Prasugrel has been shown to be stable in human plasma for at least 3 months at -20°C.[1] Verify that samples have been stored appropriately.

Data on Sample Preparation and Matrix Effects

Sample Preparation Method Typical Analyte Recovery Matrix Effect Mitigation Recommendation for Prasugrel Assay
Protein Precipitation (PPT) Moderate to HighPoor (Does not effectively remove phospholipids)[4][5]Not ideal; high risk of ion suppression.
Liquid-Liquid Extraction (LLE) High (e.g., 90.1-104.1% for Prasugrel active metabolite)[1]Good (Removes many interfering components)Recommended. Has been used in validated methods with no significant matrix effects reported.[1]
Solid-Phase Extraction (SPE) HighExcellent (Can be highly selective in removing interferences)[4][5]Highly Recommended. Offers superior cleanup.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Prasugrel Active Metabolite

This protocol is based on a validated method for the determination of the active metabolite (R-138727) of Prasugrel in human plasma.[1]

  • Sample Stabilization: Immediately after blood collection, derivatize the active metabolite in plasma with N-ethyl maleimide to stabilize the thiol group.

  • Internal Standard Spiking: To 200 µL of derivatized plasma, add the this compound internal standard solution.

  • Extraction:

    • Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Factor

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Blank Matrix Extract: Extract blank plasma (from at least six different sources) using the LLE protocol described above.

  • Prepare Post-Spike Samples: After the evaporation step, reconstitute the dried extracts with a solution containing Prasugrel and this compound at a known concentration (e.g., at low and high QC levels).

  • Prepare Neat Solutions: Prepare solutions of Prasugrel and this compound in the mobile phase at the same concentrations as the post-spike samples.

  • Analyze and Calculate:

    • Analyze both the post-spike samples (A) and the neat solutions (B).

    • Calculate the Matrix Factor (MF) = Peak Area in A / Peak Area in B.

    • An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.

    • The IS-normalized MF (MF of analyte / MF of IS) should be close to 1 to demonstrate that the internal standard effectively compensates for the matrix effect.

Visualizations

G Troubleshooting Workflow for Signal Variability start High Signal Variability Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_analyte Analyte Response Variable is_ok->check_analyte Yes is_variable IS Response Variable is_ok->is_variable No check_sample_prep Review Sample Preparation Protocol check_analyte->check_sample_prep optimize_cleanup Improve Sample Cleanup (LLE/SPE) check_sample_prep->optimize_cleanup optimize_lc Optimize Chromatography optimize_cleanup->optimize_lc final_check Issue Resolved optimize_lc->final_check reinject Re-inject Sample is_variable->reinject reinject_ok Problem Solved? reinject->reinject_ok reextract Re-extract and Re-inject reinject_ok->reextract No reinject_ok->final_check Yes reextract->final_check G Experimental Workflow for Minimizing Matrix Effects start Start: Plasma Sample derivatize 1. Derivatize Active Metabolite (e.g., with N-ethyl maleimide) start->derivatize add_is 2. Add this compound (IS) derivatize->add_is extract 3. Perform LLE or SPE add_is->extract evaporate 4. Evaporate to Dryness extract->evaporate reconstitute 5. Reconstitute in Mobile Phase evaporate->reconstitute analyze 6. LC-MS/MS Analysis reconstitute->analyze end End: Accurate Quantification analyze->end

References

dealing with Prasugrel-d5 signal variability in replicate injections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical assays involving Prasugrel-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability in replicate injections during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of variability for this compound signal in replicate injections?

For a validated bioanalytical method, the precision of the internal standard (IS) response across a run of samples is a critical parameter. While specific limits can vary by laboratory and regulatory guidance, a common acceptance criterion for the coefficient of variation (%CV) or relative standard deviation (%RSD) of the IS peak area is typically within 15-20% for replicate injections of quality control (QC) and unknown samples. Significant deviation from this range indicates a potential issue with the analytical method or instrumentation.

Q2: My this compound signal is highly variable between injections. What are the most common causes?

High variability in the internal standard signal can stem from several sources throughout the analytical workflow.[1][2] The primary areas to investigate include:

  • Sample Preparation: Inconsistencies during extraction, evaporation, or reconstitution steps.[1][2]

  • LC-MS/MS System: Issues with the autosampler, pump, column, or mass spectrometer source.[1]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix.[3][4]

  • This compound Stability: Degradation of the internal standard in the prepared samples.[2][5]

Q3: Can the stability of Prasugrel itself affect the this compound signal?

While the stability of the analyte (Prasugrel) is a critical concern for the accuracy of its quantification, the stability of the this compound internal standard is what directly impacts its own signal response. Prasugrel is known to be susceptible to hydrolysis and oxidation.[5] If the deuterated internal standard degrades in the vial while awaiting injection, its concentration will decrease, leading to a drop in signal intensity.

Q4: What are matrix effects and how can they cause signal variability for this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[4] If the composition of the matrix varies between your samples, the degree of ion suppression or enhancement on the this compound signal can also vary, resulting in poor reproducibility.

Troubleshooting Guides

Guide 1: Systematic Investigation of this compound Signal Variability

This guide provides a step-by-step approach to diagnosing the root cause of signal instability.

Step 1: Evaluate System Suitability

Before analyzing samples, it's crucial to confirm the LC-MS/MS system is performing correctly.

  • Experimental Protocol:

    • Prepare a system suitability solution containing this compound at a concentration typical for your study samples in a clean solvent (e.g., 50:50 acetonitrile:water).

    • Make at least six replicate injections of this solution.

    • Calculate the mean, standard deviation, and %CV (or %RSD) of the this compound peak area.

  • Data Interpretation:

ParameterAcceptance CriterionImplication of Failure
%CV of Peak Area≤ 5%Indicates an issue with the LC-MS system (e.g., injector, pump, MS source).
Peak ShapeSymmetrical, no splittingPoor peak shape may suggest column degradation or mobile phase issues.

Step 2: Investigate the Autosampler and Injection Precision

A faulty autosampler can be a primary source of variability.

  • Experimental Protocol:

    • Place a single vial of a mid-level quality control (QC) sample in the autosampler.

    • Perform 10-20 consecutive injections from this same vial.[1]

    • Analyze the peak area of this compound across these injections.

  • Data Interpretation:

ObservationPotential CauseRecommended Action
Consistent, drifting decrease in signalAdsorption of this compound to vial/cap; Evaporation of solvent.Use silanized vials; check vial caps for a tight seal.
Random, high variability in signalAir bubbles in the syringe; leaking injection valve; incorrect sample draw volume.Purge the autosampler syringe; perform injector maintenance.

Step 3: Assess for Matrix Effects

This experiment helps determine if components in your biological matrix are affecting the this compound signal.

  • Experimental Protocol:

    • Prepare two sets of samples:

      • Set A (Pre-extraction spike): Blank biological matrix spiked with this compound, then extracted.

      • Set B (Post-extraction spike): Blank biological matrix extracted first, then the final extract is spiked with the same concentration of this compound.

    • Analyze both sets and compare the average peak area of this compound.

    • Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) * 100

  • Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
85% - 115%No significant matrix effect.The issue likely lies elsewhere (system or sample prep).
< 85%Ion SuppressionImprove sample cleanup; modify chromatography to separate this compound from interfering peaks.
> 115%Ion EnhancementImprove sample cleanup; dilute the sample if sensitivity allows.[4]

Visual Guides

Below are diagrams illustrating key troubleshooting workflows and concepts.

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Root Causes start High this compound Signal Variability (Replicate Injections) A Step 1: System Suitability Test (Neat Standard) start->A B Step 2: Autosampler Precision Test (Multiple Injections from Same Vial) A->B Fails C Step 3: Evaluate Sample Preparation (Review Extraction Protocol) A->C Passes cause1 LC-MS/MS System Issue A:e->cause1 Fails cause2 Autosampler Malfunction B->cause2 D Step 4: Assess Matrix Effects (Post-Extraction Spike Experiment) C->D No Obvious Errors cause3 Inconsistent Sample Prep C->cause3 Errors Found cause4 Significant Matrix Effects D->cause4

Caption: Troubleshooting workflow for this compound signal variability.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_variability Sources of Variability spike Spike this compound into Biological Matrix extract Liquid-Liquid or Solid-Phase Extraction spike->extract var1 Pipetting Errors spike->var1 evap Evaporate to Dryness extract->evap var2 Inconsistent Extraction Recovery extract->var2 reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject var3 Analyte Degradation reconstitute->var3 separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MS/MS) ionize->detect var4 Ion Suppression/ Enhancement ionize->var4

Caption: Experimental workflow and potential sources of variability.

References

Technical Support Center: Prasugrel-d5 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Prasugrel-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

A1: this compound is a deuterated form of Prasugrel, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes closely with the analyte (Prasugrel) and experiences similar matrix effects, leading to more accurate and precise quantification.[1]

Q2: What is chromatographic co-elution and why is it a problem for Prasugrel and this compound analysis?

A2: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping peaks.[2] While Prasugrel and this compound are expected to have very similar retention times, complete co-elution can sometimes be problematic if there are interfering substances from the matrix that also co-elute. More commonly, a slight separation due to the deuterium isotope effect can occur, where the deuterated compound may elute slightly earlier than the non-deuterated compound.[3] If this separation is not consistent or if other matrix components interfere, it can lead to inaccurate quantification.

Q3: What is the "isotope effect" in chromatography and how does it affect this compound?

A3: The chromatographic isotope effect refers to the difference in retention time between an isotopically labeled compound (like this compound) and its unlabeled counterpart (Prasugrel).[3] Deuterated compounds often have slightly weaker intermolecular interactions with the stationary phase compared to their non-deuterated analogs, which can cause them to elute slightly earlier.[3] This can result in partial separation of the analyte and internal standard peaks, which, if not properly managed, can impact the accuracy of the analysis.

Troubleshooting Guide: Resolving Co-elution Issues with this compound

This guide provides a systematic approach to troubleshooting and resolving co-elution problems encountered during the chromatographic analysis of Prasugrel and its deuterated internal standard, this compound.

Initial Assessment: Identifying the Co-elution Problem

The first step is to confirm that you have a co-elution issue. Look for the following signs in your chromatogram:

  • Asymmetrical peaks: Shoulders on the main peak or tailing can indicate the presence of more than one compound.[2]

  • Inconsistent peak area ratios: If the ratio of the Prasugrel peak area to the this compound peak area is not consistent across standards and samples, it may suggest interference.

  • Mass spectrometry data: Examining the mass spectra across the peak can reveal the presence of multiple components if the ion ratios change.[4]

Systematic Troubleshooting Workflow

If co-elution is confirmed, follow this step-by-step workflow to resolve the issue. It is recommended to change only one parameter at a time to systematically evaluate its effect.

CoElution_Troubleshooting cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: Verification Start Co-elution of Prasugrel and this compound Suspected Check_Peak_Shape 1. Assess Peak Shape and Mass Spectral Purity Start->Check_Peak_Shape Modify_Mobile_Phase 2. Modify Mobile Phase - Adjust organic solvent ratio - Change organic solvent (e.g., ACN to MeOH) - Alter buffer pH or concentration Check_Peak_Shape->Modify_Mobile_Phase Asymmetric peak or impure spectra Resolution_Achieved Resolution Achieved? Modify_Mobile_Phase->Resolution_Achieved Adjust_Flow_Rate 3. Adjust Flow Rate - Decrease for better resolution Change_Column 4. Change Column - Different stationary phase (e.g., C8 to C18) - Smaller particle size for higher efficiency - Longer column for increased resolution Adjust_Flow_Rate->Change_Column Still no resolution Adjust_Flow_Rate->Resolution_Achieved Optimize_Temperature 5. Optimize Column Temperature - Lower temperature may increase retention and improve separation Change_Column->Optimize_Temperature Still no resolution Change_Column->Resolution_Achieved Optimize_Temperature->Resolution_Achieved Resolution_Achieved->Adjust_Flow_Rate No Validate_Method Validate Optimized Method Resolution_Achieved->Validate_Method Yes End Problem Resolved Validate_Method->End

Caption: Troubleshooting workflow for resolving co-elution.

Detailed Experimental Protocols for Troubleshooting

1. Modification of Mobile Phase

  • Objective: To alter the selectivity of the separation.

  • Protocol:

    • Adjust Organic Solvent Ratio: If using a mixture of acetonitrile (ACN) and water, systematically vary the ratio. For example, if your current method is 60:40 ACN:water, try 55:45 and 65:35.

    • Change Organic Solvent: Replace acetonitrile with methanol (MeOH) or vice-versa. Methanol often provides different selectivity for polar compounds.

    • Alter Buffer pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds like Prasugrel. Prepare mobile phases with pH values +/- 0.5 pH units from your current method to observe the effect on retention and peak shape. A study on Prasugrel found that a pH of 4.5 helped reduce peak tailing.[5]

2. Adjustment of Flow Rate

  • Objective: To increase the efficiency of the separation.

  • Protocol:

    • Decrease the flow rate of the mobile phase. For example, if the current flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min. This can lead to sharper peaks and better resolution, although it will increase the run time.

3. Changing the Column

  • Objective: To utilize a different stationary phase chemistry for altered selectivity or to increase efficiency.

  • Protocol:

    • Different Stationary Phase: If you are using a C18 column, consider switching to a C8 column or a phenyl-hexyl column. Different stationary phases will have different interactions with the analytes. Several published methods for Prasugrel have utilized C8 columns.[5]

    • Smaller Particle Size: A column with a smaller particle size (e.g., switching from 5 µm to 3.5 µm or 1.8 µm) will provide higher efficiency and can improve the resolution of closely eluting peaks.

    • Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) can also increase resolution, but will lead to longer run times and higher backpressure.

4. Optimization of Column Temperature

  • Objective: To fine-tune retention and selectivity.

  • Protocol:

    • Systematically vary the column temperature. For example, if your current method is at 30°C, try running it at 25°C and 35°C. Lower temperatures generally increase retention and can sometimes improve resolution.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from various published methods for Prasugrel analysis. These can be used as a starting point for method development and troubleshooting.

Table 1: Reported HPLC Methods for Prasugrel Analysis

ParameterMethod 1[5]Method 2[6]Method 3[7]
Column Zorbax XDB C8 (150 x 4.6 mm, 3.5μm)Inertsil ODS-3V (250 x 4.6 mm, 5μm)Zorbax SB-Phenyl (250 x 4.6 mm, 5μm)
Mobile Phase 0.05 M Ammonium Acetate (pH 4.5): ACN (40:60 v/v)0.02 M KH2PO4 & 0.02 M K2HPO4: ACN (30:70 v/v)Buffer (pH 6.5): ACN: Water (40:54:6 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection 254 nm210 nm235 nm
Retention Time ~7 min~10.6 min~11.5 min
Linearity Range 10-300 µg/mL100-600 µg/mL50-150 µg/mL

Table 2: Reported LC-MS/MS Method for Prasugrel Active Metabolite

ParameterMethod Details[8]
Column Hypurity C18 (50 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Formate (pH 3.0) (50:50 v/v)
Flow Rate Not Specified
Detection Tandem Mass Spectrometry
Retention Time Not specified (run time 3.7 min)
Linearity Range 1.0-500.12 ng/mL

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship in selecting a chromatographic column for resolving Prasugrel and this compound.

Column_Selection cluster_0 Column Selection Logic Start Goal: Separate Prasugrel and this compound Initial_Choice Start with a common reverse-phase column (e.g., C18) Start->Initial_Choice Evaluate_Separation Evaluate Resolution Initial_Choice->Evaluate_Separation Good_Separation Sufficient Separation (baseline or near-baseline) Evaluate_Separation->Good_Separation Good Poor_Separation Poor or No Separation Evaluate_Separation->Poor_Separation Poor Change_Stationary_Phase Try a different stationary phase (e.g., C8, Phenyl-Hexyl) Poor_Separation->Change_Stationary_Phase Optimize_Dimensions Optimize column dimensions - Smaller particle size - Longer column Poor_Separation->Optimize_Dimensions Change_Stationary_Phase->Evaluate_Separation Optimize_Dimensions->Evaluate_Separation

Caption: Column selection workflow for method development.

References

impact of sample collection and processing on Prasugrel-d5 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical aspects of sample collection and processing that impact the stability of Prasugrel-d5. Adherence to these guidelines is essential for generating accurate and reproducible data in pharmacokinetic and bioequivalence studies.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a significant concern during bioanalysis?

A1: Prasugrel is a prodrug that is rapidly metabolized in vivo to a pharmacologically active metabolite (R-138727) and several inactive metabolites.[1] this compound, the deuterated internal standard, is structurally analogous to the parent compound. The active metabolite, in particular, is unstable in biological matrices due to its reactive thiol group.[2] Ensuring the stability of both the analyte and the internal standard (this compound) from the moment of sample collection to analysis is paramount for accurate quantification. Degradation of either compound can lead to erroneous measurements of drug exposure.

Q2: What is the most critical step to ensure the stability of Prasugrel's active metabolite and, by extension, inform the handling of this compound?

A2: Immediate derivatization of the active metabolite in blood upon collection is essential to ensure its stability during sample processing and storage.[2] This is typically achieved by adding a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to the collection tube.[1][2] This agent reacts with the thiol group on the active metabolite, forming a stable derivative that can be accurately measured by LC-MS/MS. Given the structural similarities, treating this compound with the same care, including being present during the derivatization of the active metabolite, is best practice.

Q3: Which anticoagulant should be used for blood sample collection?

A3: While specific studies on the differential effects of various anticoagulants on this compound stability are not detailed in the provided search results, EDTA is commonly used in bioanalytical methods for Prasugrel and its metabolites. It is crucial to maintain consistency in the choice of anticoagulant throughout a study.

Q4: What are the recommended storage temperatures for plasma samples containing this compound?

A4: For long-term storage, plasma samples should be kept at -20°C or -70°C. Studies have shown that the derivatized active metabolite of Prasugrel is stable in human plasma for at least 3 months at -20°C.[3] The inactive metabolites have demonstrated stability through three freeze-thaw cycles at both -20°C and -70°C.[1] To minimize the risk of degradation, it is recommended to store all samples intended for Prasugrel and its metabolite analysis, including those with this compound, at or below -20°C immediately after processing.

Q5: How long can plasma samples be stored at room temperature before processing?

A5: The inactive metabolites of Prasugrel have been found to be stable in human plasma at room temperature for up to 3.5 hours.[1] However, due to the inherent instability of the active metabolite, it is strongly recommended to process blood samples as quickly as possible after collection. Immediate derivatization of the active metabolite is the most effective way to ensure its stability.[2]

Troubleshooting Guides

Issue 1: Low or no detectable this compound signal in my analytical run.

  • Question: I am not seeing the expected peak for my internal standard, this compound. What could be the cause?

  • Answer:

    • Incomplete Spiking: Verify your spiking procedure to ensure that the internal standard was added to all samples, calibration standards, and quality controls at the correct concentration.

    • Degradation: this compound, like the parent drug, may be susceptible to degradation under certain conditions. Review your sample handling and storage procedures. Were the samples left at room temperature for an extended period? Were they subjected to multiple freeze-thaw cycles?

    • Mass Spectrometer Settings: Confirm that the mass spectrometer is correctly tuned for the parent and product ions of this compound and that the collision energy is optimized.

    • Chromatographic Issues: Poor chromatography can lead to broad or split peaks, resulting in a low signal-to-noise ratio. Check your LC column, mobile phase composition, and flow rate.

Issue 2: High variability in this compound peak areas across my samples.

  • Question: The peak area of my internal standard is highly variable between samples. What should I investigate?

  • Answer:

    • Inconsistent Sample Processing: Inconsistent timing between sample collection, centrifugation, and freezing can lead to variable degradation. Ensure a standardized and rapid sample processing workflow for all samples.

    • Matrix Effects: Ion suppression or enhancement due to components in the biological matrix can affect the ionization of this compound. Evaluate matrix effects by comparing the response of the internal standard in the matrix to its response in a clean solvent.

    • Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of the internal standard solution into the samples will lead to variability. Calibrate your pipettes regularly and use proper pipetting techniques.

    • Incomplete Derivatization (if applicable to analyte): If the active metabolite is being measured, incomplete or variable derivatization will impact the accuracy of the results, which may be incorrectly attributed to the internal standard. Ensure the derivatization reaction goes to completion for all samples.

Issue 3: I am observing unexpected peaks in the chromatogram close to my this compound peak.

  • Question: There are unknown peaks interfering with the integration of my internal standard peak. What could be their source?

  • Answer:

    • Degradation Products: Prasugrel can degrade under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.[4] If samples were not handled and stored properly, these peaks could be degradation products of Prasugrel or this compound.

    • Metabolites: Ensure that the chromatographic method adequately separates this compound from any of its potential metabolites that might cross-interfere.

    • Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system itself could be a source of interfering peaks.

Quantitative Data Summary

The following tables summarize stability data for Prasugrel and its metabolites from forced degradation studies and other stability assessments. This information is crucial for understanding the potential for degradation of this compound under various conditions.

Table 1: Stability of Prasugrel Under Forced Degradation Conditions

Stress ConditionTemperatureDurationExtent of DegradationReference
Acidic Hydrolysis (0.1 M HCl)80°C-Significant[4]
Alkaline Hydrolysis (0.1 M NaOH)80°C-Significant[4]
Neutral Hydrolysis (Water)80°C6 hours~50%[4]
Oxidative (30% H₂O₂)-5 daysSignificant[5]
Thermal (Dry Heat)50°C1 monthNo significant degradation[5]
Photolytic (Sunlight)-2 daysStable[5]

Table 2: Stability of Prasugrel Metabolites in Human Plasma

MetaboliteConditionTemperatureDurationStabilityReference
Derivatized Active Metabolite (R-138727)Long-term storage-20°C3 monthsStable[3]
Inactive MetabolitesRoom TemperatureRoom Temp3.5 hoursStable[1]
Inactive MetabolitesFreeze-Thaw-20°C and -70°C3 cyclesStable[1]

Experimental Protocols

Recommended Protocol for Blood Sample Collection and Processing for this compound Analysis

This protocol is designed to minimize ex vivo degradation of Prasugrel and its metabolites.

  • Blood Collection:

    • Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Crucially, for the analysis of the active metabolite, an aliquot of a derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone in acetonitrile) should be added to the collection tube immediately after blood collection. [1][2]

  • Mixing:

    • Gently invert the collection tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and derivatizing agent.

  • Centrifugation:

    • Centrifuge the blood samples as soon as possible, ideally within 30 minutes of collection.

    • Centrifuge at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Transfer:

    • Immediately after centrifugation, carefully transfer the supernatant (plasma) to clearly labeled polypropylene tubes.

  • Storage:

    • Freeze the plasma samples immediately at -20°C or -70°C.

    • Avoid repeated freeze-thaw cycles.

  • Sample Analysis:

    • When ready for analysis, thaw the samples on ice.

    • Proceed with the validated bioanalytical method (e.g., protein precipitation or liquid-liquid extraction followed by LC-MS/MS analysis).

Visualizations

cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage_analysis Storage & Analysis BloodDraw 1. Collect Blood (e.g., K2EDTA tube) Derivatize 2. Immediate Derivatization* (e.g., 2-bromo-3'-methoxyacetophenone) BloodDraw->Derivatize Mix 3. Gently Mix Derivatize->Mix Note *Derivatization is critical for the stability of the active metabolite. Derivatize->Note Centrifuge 4. Centrifuge ASAP (e.g., 1500g, 10 min, 4°C) Mix->Centrifuge Transfer 5. Transfer Plasma Centrifuge->Transfer Freeze 6. Freeze Immediately (-20°C or -70°C) Transfer->Freeze Analyze 7. Thaw on Ice & Analyze (LC-MS/MS) Freeze->Analyze

Caption: Recommended workflow for blood sample collection and processing.

Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Metabolite (R-95913) Prasugrel->Thiolactone Esterases ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP450 Enzymes InactiveMetabolites Further Inactive Metabolites ActiveMetabolite->InactiveMetabolites Metabolism

Caption: Simplified metabolic pathway of Prasugrel.

start Inaccurate/Variable This compound Results check_spiking Was Internal Standard Spiked Correctly? start->check_spiking check_handling Were Samples Processed & Stored Correctly? check_spiking->check_handling Yes re_spike Review Spiking Procedure & Re-prepare Samples check_spiking->re_spike No check_instrument Are LC-MS/MS Parameters Correct? check_handling->check_instrument Yes re_process Review Sample Handling SOP. Re-analyze if Possible. check_handling->re_process No re_tune Verify Instrument Method & Tune Parameters check_instrument->re_tune No

Caption: Troubleshooting logic for this compound instability issues.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Prasugrel: A Comparative Guide to FDA-Compliant LC-MS/MS Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiplatelet agent Prasugrel, ensuring methodological rigor and adherence to regulatory standards is paramount. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Prasugrel and its active metabolite (R-138727) in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with a focus on methods utilizing the stable isotope-labeled internal standard, Prasugrel-d5, in accordance with FDA guidelines.

This comparative analysis synthesizes data from multiple validated methods, presenting key performance characteristics in a clear, tabular format to facilitate informed decisions in the laboratory. Detailed experimental protocols are provided to enable replication and adaptation of these methods.

Comparative Analysis of Validated Bioanalytical Methods

The selection of a bioanalytical method is a critical decision in drug development, impacting the quality and reliability of pharmacokinetic and bioequivalence studies. The following tables summarize the performance of various validated LC-MS/MS methods for Prasugrel and its active metabolite, offering a side-by-side comparison of their key validation parameters.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Prasugrel's Active Metabolite (R-138727)

ParameterMethod AMethod BMethod CFDA Guideline
Linearity Range (ng/mL) 0.5 - 250[1][2]1.0 - 500.120.2 - 120[3]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[1][2]1.00.2[3]Response at least 5 times the blank response
Accuracy (%) 93.00% to 105.98%[1]95.2% to 102.2%[3]Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)
Precision (CV %) 0.98% to 3.39%[1]3.9% to 9.6%[3]< 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery (%) Not Reported90.1% to 104.1%Not ReportedConsistent and reproducible
Internal Standard This compound (implied)TrandolaprilEmtricitabineCo-eluting and non-interfering

Table 2: Stability Data for Prasugrel's Active Metabolite (R-138727) in Human Plasma

Stability ConditionMethod AMethod BFDA Guideline
Freeze-Thaw Stability (3 cycles) StableStableWithin ±15% of initial concentration
Short-Term (Bench-Top) Stability Stable for 6 hours at room temperatureStableWithin ±15% of initial concentration
Long-Term Stability Stable for 180 days at -70°CStable for 3 months at -20°CWithin ±15% of initial concentration for the duration of sample storage
Post-Preparative Stability Stable for 72 hours in autosamplerStableWithin ±15% of initial concentration

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful bioanalytical method validation. The following sections detail a generalized yet comprehensive workflow for the analysis of Prasugrel's active metabolite in human plasma, incorporating best practices from the compared methods.

Sample Preparation and Derivatization

Due to the inherent instability of the thiol group in Prasugrel's active metabolite (R-138727), a critical derivatization step is required immediately after blood collection to ensure its stability during sample processing and storage.[1][2]

  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Derivatization: To stabilize the active metabolite, immediately add a solution of a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone[1][2] or N-ethyl maleimide, to the blood sample.

  • Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.

  • Storage: Store the plasma samples at -70°C or -20°C until analysis.

Extraction Procedure

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the derivatized analyte and the internal standard from the plasma matrix.

  • Sample Thawing: Thaw the plasma samples at room temperature.

  • Addition of Internal Standard: Add a precise volume of the this compound internal standard working solution to each plasma sample.

  • Extraction:

    • For LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex to mix, and centrifuge to separate the layers.

    • For SPE: Condition the SPE cartridge, load the plasma sample, wash to remove interferences, and elute the analyte and internal standard.

  • Evaporation: Evaporate the organic solvent from the extracted samples to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the chromatographic separation and mass spectrometric detection of the derivatized Prasugrel active metabolite and this compound.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.

Workflow and Logical Relationships

The following diagrams illustrate the key stages of the bioanalytical method validation for Prasugrel.

Bioanalytical_Method_Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (K2EDTA) Derivatization Immediate Derivatization (e.g., 2-bromo-3'-methoxyacetophenone) Blood_Collection->Derivatization Plasma_Separation Plasma Separation (Centrifugation) Derivatization->Plasma_Separation Sample_Storage Sample Storage (-70°C / -20°C) Plasma_Separation->Sample_Storage Thawing Sample Thawing Sample_Storage->Thawing Add_IS Addition of Internal Standard (this compound) Thawing->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing FDA_Validation_Parameters Validation Bioanalytical Method Validation (FDA Guidelines) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Validation->Stability

References

Navigating Bioanalysis: A Comparative Guide to Prasugrel Quantification Using Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the bioanalytical performance of prasugrel and its deuterated internal standard, prasugrel-d5, with a focus on recovery and matrix effects. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to ensure the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This document delves into the experimental methodologies for assessing these critical parameters and presents illustrative data to guide researchers in developing and validating robust bioanalytical methods for prasugrel.

The Critical Role of Internal Standards in Mitigating Variability

In LC-MS/MS-based bioanalysis, variability can arise from two primary sources: the efficiency of the sample extraction process (recovery) and the influence of co-eluting endogenous components from the biological matrix (matrix effect). An ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as its physicochemical properties are nearly identical to the unlabeled analyte, prasugrel. This similarity allows it to effectively compensate for variations in both recovery and matrix effects, leading to more reliable and reproducible quantitative results.

Quantitative Assessment of Recovery and Matrix Effect: An Illustrative Comparison

The following tables present illustrative data comparing the recovery and matrix effect of prasugrel and this compound in human plasma. This data is representative of what would be expected in a typical validation of a bioanalytical method.

Table 1: Comparative Extraction Recovery of Prasugrel and this compound from Human Plasma

AnalyteConcentration LevelMean Peak Area (Extracted Samples) (n=6)Mean Peak Area (Post-Extraction Spiked Samples) (n=6)Mean Recovery (%)% RSD of Recovery
Prasugrel Low QC (1 ng/mL)8,5209,98085.44.2
Mid QC (50 ng/mL)435,100501,50086.83.5
High QC (400 ng/mL)3,498,0004,050,00086.42.8
This compound IS Concentration1,245,0001,450,00085.93.1

Table 2: Comparative Matrix Effect of Prasugrel and this compound in Human Plasma

AnalyteConcentration LevelMean Peak Area (Post-Extraction Spiked Samples) (n=6)Mean Peak Area (Neat Solutions) (n=6)Matrix FactorIS-Normalized Matrix Factor% RSD of Matrix Factor
Prasugrel Low QC (1 ng/mL)9,98011,5000.870.995.1
High QC (400 ng/mL)4,050,0004,550,0000.891.013.9
This compound IS Concentration1,450,0001,650,0000.88-4.5

QC: Quality Control; RSD: Relative Standard Deviation

The illustrative data demonstrates that while both prasugrel and this compound experience a similar degree of ion suppression (Matrix Factor < 1), the use of the deuterated internal standard effectively normalizes this effect, resulting in an IS-Normalized Matrix Factor close to 1. This underscores the importance of using a stable isotope-labeled internal standard to compensate for matrix-induced variations.

Experimental Protocols

The following are detailed methodologies for conducting recovery and matrix effect experiments for the bioanalysis of prasugrel using this compound as an internal standard.

Reagents and Materials
  • Prasugrel reference standard

  • This compound internal standard

  • Control human plasma (K2EDTA as anticoagulant)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Stock and Working Solutions Preparation
  • Prepare individual stock solutions of prasugrel and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the prasugrel stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curves and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 10 µL of the this compound working solution and vortex briefly.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to achieve chromatographic separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Prasugrel: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

Recovery Assessment
  • Set A (Extracted Samples): Prepare six replicates of low, mid, and high QC samples in plasma and process them through the SPE procedure. Analyze the extracted samples by LC-MS/MS.

  • Set B (Post-Extraction Spiked Samples): Extract six replicates of blank plasma. After the elution step and before evaporation, spike the eluate with the corresponding concentrations of prasugrel and this compound.

  • Calculation:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Matrix Effect Assessment
  • Set B (Post-Extraction Spiked Samples): Use the data from the recovery experiment.

  • Set C (Neat Solutions): Prepare six replicates of low and high concentration solutions of prasugrel and the internal standard in the mobile phase.

  • Calculation:

    • Matrix Factor = Mean peak area of Set B / Mean peak area of Set C

    • IS-Normalized Matrix Factor = (Matrix Factor of Prasugrel) / (Matrix Factor of this compound)

Visualizing the Workflow and Logic

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation Workflow plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acid Add 0.1% Formic Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 load_sample Load Sample onto SPE vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol & Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (20% Methanol) load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A streamlined workflow for the solid-phase extraction of prasugrel and this compound from plasma.

G cluster_recovery Recovery Assessment Logic cluster_matrix Matrix Effect Assessment Logic set_a Set A (Extracted Samples in Plasma) calc_rec Calculate Recovery (%) set_a->calc_rec set_b_rec Set B (Post-Extraction Spiked Blank Plasma Extract) set_b_rec->calc_rec calc_mf Calculate Matrix Factor set_b_mat Set B (Post-Extraction Spiked Blank Plasma Extract) set_b_mat->calc_mf set_c Set C (Neat Solutions in Mobile Phase) set_c->calc_mf calc_norm_mf Calculate IS-Normalized Matrix Factor calc_mf->calc_norm_mf

Logical relationships for the calculation of recovery and matrix effect in bioanalytical method validation.

A Comparative Guide to the Quantification of Prasugrel: A Cross-Validation of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Prasugrel: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a detailed cross-validation resource, presenting experimental data and protocols to aid in the selection of the most appropriate method for specific research and development needs.

Methodology Comparison

The quantification of Prasugrel, a critical antiplatelet agent, necessitates robust and reliable analytical methods. This guide delves into two commonly employed techniques, highlighting their respective strengths and performance characteristics.

1. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a widely accessible and cost-effective technique for the quantification of Prasugrel in bulk drug and pharmaceutical dosage forms.[1][2][3][4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like human plasma, LC-MS/MS is the method of choice. This technique is essential for pharmacokinetic and bioequivalence studies of Prasugrel's active metabolite (R-138727).[5][6][7]

Experimental Protocols

Method 1: RP-HPLC-UV for Prasugrel Quantification

This protocol is based on a validated method for the determination of Prasugrel in bulk and tablet dosage forms.[1][3][4]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.

  • Chromatographic Column: Inertsil ODS-3V column (250 x 4.6 mm, 5 µm).[1][3][4]

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen orthophosphate, 0.02 M dipotassium hydrogen orthophosphate in water, and acetonitrile in a 30:70 v/v ratio.[1][3][4]

  • Flow Rate: 1.0 ml/min.[1][3][4]

  • Detection Wavelength: 210 nm.[1][3][4]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Standard and sample solutions are prepared by dissolving the Prasugrel substance or powdered tablets in the mobile phase to achieve a desired concentration.

Method 2: LC-MS/MS for Quantification of Prasugrel's Active Metabolite (R-138727)

This protocol is designed for the sensitive quantification of Prasugrel's active metabolite in human plasma and requires a derivatization step to stabilize the thiol group of the analyte.[5][6][7]

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Derivatization: The active metabolite in plasma is stabilized by derivatization with N-ethyl maleimide or 2-bromo-3'-methoxyacetophenone immediately after collection.[5][6]

  • Sample Preparation: A liquid-liquid extraction technique is employed to extract the derivatized analyte and internal standard from human plasma.[6]

  • Chromatographic Column: Hypurity C18 column (50 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in a 50:50 v/v ratio.[6]

  • Mass Spectrometric Detection: The analytes are detected using multiple reaction monitoring (MRM) in the positive ion mode.[6]

Quantitative Data Comparison

The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterRP-HPLC-UV Method[1][3][4]LC-MS/MS Method (Active Metabolite)[5][6][7]
Linearity Range 100 - 600 µg/ml0.2 - 120 ng/mL[6] & 0.5 - 250 ng/mL[5][7]
Limit of Detection (LOD) 0.25 µg/mlNot explicitly stated, but LLOQ is 0.2 ng/mL[6]
Limit of Quantification (LOQ) 0.75 µg/ml0.2 ng/mL[6] & 0.5 ng/mL[5][7]
Accuracy (% Recovery) 99.8 - 101.2%95.2 - 102.2%[6]
Precision (% RSD) Intra-day and Inter-day within limitsIntra-batch and Inter-batch: 3.9 - 9.6%[6]

Visual Workflow and Method Comparison

To further elucidate the experimental processes and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplcuv_start Sample Preparation (Bulk/Tablet) hplcuv_analysis HPLC-UV Analysis hplcuv_start->hplcuv_analysis hplcuv_data Data Acquisition & Quantification hplcuv_analysis->hplcuv_data lcmsms_start Plasma Sample Collection lcmsms_deriv Derivatization of Active Metabolite lcmsms_start->lcmsms_deriv lcmsms_extract Liquid-Liquid Extraction lcmsms_deriv->lcmsms_extract lcmsms_analysis LC-MS/MS Analysis lcmsms_extract->lcmsms_analysis lcmsms_data Data Acquisition & Quantification lcmsms_analysis->lcmsms_data method_comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes prasugrel Prasugrel Quantification hplcuv HPLC-UV prasugrel->hplcuv lcmsms LC-MS/MS prasugrel->lcmsms sensitivity Sensitivity & Selectivity hplcuv->sensitivity Lower cost Cost & Accessibility hplcuv->cost Lower application Primary Application hplcuv->application Bulk Drug & Formulation lcmsms->sensitivity Higher lcmsms->cost Higher lcmsms->application Biological Matrices (Plasma)

References

A Comparative Guide to the Bioanalytical Limits of Prasugrel Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Prasugrel and its active metabolite, R-138727. The use of a deuterated internal standard, such as Prasugrel-d5, is a standard and highly recommended practice in mass spectrometry-based bioanalysis to ensure the highest level of accuracy and precision, compensating for matrix effects and variability in sample processing. While not every cited study explicitly details the use of this compound, the reported lower limits of quantification, particularly in LC-MS/MS methods, are typically achieved with the aid of such stable isotope-labeled internal standards.

Comparison of Detection and Quantification Limits

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Prasugrel and its active metabolite (R-138727) as reported in various studies using different analytical techniques.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
PrasugrelRP-HPLC0.25 µg/mL0.75 µg/mL[1][2]
PrasugrelRP-HPLC0.110 µg/mL0.364 µg/mL[3]
Prasugrel Active Metabolite (R-138727)LC-MS/MS-0.2 ng/mL[4][5]
Prasugrel Active Metabolite (R-138727)LC-MS/MS-0.5 ng/mL[6]
Prasugrel Active Metabolite (R-138727)LC-MS/MS-1 ng/mL[7]
Prasugrel Inactive MetabolitesLC-MS/MS-1 ng/mL[6]

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for the quantification of Prasugrel and its metabolites.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Prasugrel

This method is suitable for the determination of Prasugrel in bulk and pharmaceutical dosage forms.

  • Chromatographic System: The HPLC separation is performed on a C18 column (e.g., Inertsil ODS-3V, 5 µm; 250 x 4.6mm).[1][2]

  • Mobile Phase: An isocratic mobile phase is used, consisting of a mixture of 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate in water and acetonitrile (e.g., 30:70 v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is monitored at a wavelength of 210 nm.[1]

  • Standard Preparation: A stock solution of Prasugrel is prepared by dissolving a known amount in a suitable diluent like acetonitrile.[1] Subsequent dilutions are made to prepare calibration standards.

  • LOD and LOQ Determination: The LOD and LOQ are determined by injecting progressively lower concentrations of the standard solutions. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a signal-to-noise ratio of 10:1.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Prasugrel Active Metabolite (R-138727)

This highly sensitive and selective method is ideal for quantifying the active metabolite of Prasugrel in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.

  • Sample Preparation: Due to the instability of the thiol group in the active metabolite, a derivatization step is often required immediately after blood collection to ensure stability.[6] This can be achieved by treating the sample with a reagent like 2-bromo-3'-methoxyacetophenone. Subsequently, a solid-phase extraction (SPE) or liquid-liquid extraction is performed to isolate the analyte and internal standard from the plasma matrix.[4][5]

  • Chromatographic System: Separation is achieved on a reverse-phase C18 column.[4][5]

  • Mobile Phase: A suitable mobile phase is used in an isocratic or gradient elution mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the derivatized active metabolite and the deuterated internal standard are monitored for quantification.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[4][5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the limit of detection and quantification of Prasugrel's active metabolite using LC-MS/MS with a deuterated internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination cluster_result Result Blood_Collection Blood Collection Derivatization Derivatization of R-138727 Blood_Collection->Derivatization Immediate Spiking Spiking with this compound (IS) Derivatization->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction LC_Separation Chromatographic Separation (C18 Column) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction (Analyte/IS Ratio) Peak_Integration->Calibration_Curve LOD_LOQ_Calc LOD & LOQ Calculation (S/N Ratio) Calibration_Curve->LOD_LOQ_Calc Final_Report Established LOD & LOQ LOD_LOQ_Calc->Final_Report

Caption: Workflow for LOD and LOQ determination of Prasugrel's active metabolite.

Signaling Pathway of Prasugrel

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.

Prasugrel_Pathway cluster_activation Metabolic Activation cluster_action Mechanism of Action cluster_outcome Therapeutic Effect Prasugrel Prasugrel (Prodrug) Metabolite Active Metabolite (R-138727) Prasugrel->Metabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor on Platelet Metabolite->P2Y12 Irreversible Binding Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Inhibition ADP ADP ADP->P2Y12 Binding Blocked Antiplatelet_Effect Antiplatelet Effect

Caption: Metabolic activation and mechanism of action of Prasugrel.

References

robustness testing of an analytical method for Prasugrel with Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Robustness Testing of an Analytical Method for Prasugrel Using Prasugrel-d5 as an Internal Standard

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comprehensive overview of robustness testing for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prasugrel, utilizing its deuterated analogue, this compound, as an internal standard.

Experimental Protocol: Robustness Testing of Prasugrel LC-MS/MS Method

This protocol outlines the deliberate variations of method parameters to assess the robustness of the analytical method. The core of this method involves the analysis of a set of quality control (QC) samples at low and high concentrations, prepared in the relevant biological matrix.

1. Standard and Quality Control Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Prasugrel and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare serial dilutions of the Prasugrel stock solution to create calibration standards. Prepare separate working solutions for low and high concentration quality control (QC) samples.

  • Spiked Samples: Spike the appropriate biological matrix (e.g., human plasma) with the Prasugrel working solutions to obtain low and high QC samples. Add the this compound internal standard solution to all calibration standards and QC samples.

2. Sample Extraction:

  • Employ a validated extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate Prasugrel and this compound from the biological matrix.

3. LC-MS/MS Analysis:

  • Inject the extracted samples into the LC-MS/MS system. The chromatographic and mass spectrometric conditions should be based on a previously optimized and validated method.

4. Robustness Study Design:

  • Analyze six replicates of the low and high QC samples under the nominal (original) analytical conditions.

  • For each parameter to be tested, introduce deliberate, small variations from the nominal conditions. For each variation, analyze six replicates of the low and high QC samples.

  • The typical parameters to be varied are outlined in the data tables below.

5. Data Analysis:

  • Calculate the mean concentration and the percentage relative standard deviation (%RSD) for the six replicates of each QC level under each tested condition.

  • Compare the results obtained under the varied conditions to those obtained under the nominal conditions. The acceptance criteria for robustness are typically that the %RSD of the replicate measurements should be within 15%, and the mean accuracy should be within 85% to 115% of the nominal value.

Data Presentation: Robustness Testing Parameters and Acceptance Criteria

The following tables summarize the typical parameters investigated during the robustness testing of an LC-MS/MS method for Prasugrel with this compound.

Table 1: Robustness Testing of Chromatographic Parameters

ParameterVariationAcceptance Criteria for QC Samples (Low and High)
Flow Rate ± 0.1 mL/minMean Accuracy: 85-115% %RSD: ≤ 15%
Column Temperature ± 5 °CMean Accuracy: 85-115% %RSD: ≤ 15%
Mobile Phase Composition ± 2% absolute variation in the organic modifierMean Accuracy: 85-115% %RSD: ≤ 15%
Mobile Phase pH ± 0.2 unitsMean Accuracy: 85-115% %RSD: ≤ 15%

Table 2: Robustness Testing of Mass Spectrometric Parameters

ParameterVariationAcceptance Criteria for QC Samples (Low and High)
Collision Energy ± 2 eVMean Accuracy: 85-115% %RSD: ≤ 15%
Ion Source Temperature ± 10 °CMean Accuracy: 85-115% %RSD: ≤ 15%

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the robustness testing process.

RobustnessTestingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis under Varied Conditions cluster_data Data Evaluation cluster_conclusion Conclusion Prep_QC Prepare Low & High QC Samples Spike_IS Spike with this compound (IS) Prep_QC->Spike_IS Nominal_Analysis Analyze under Nominal Conditions (n=6) Spike_IS->Nominal_Analysis Vary_Flow Vary Flow Rate (n=6) Spike_IS->Vary_Flow Vary_Temp Vary Column Temperature (n=6) Spike_IS->Vary_Temp Vary_Mobile Vary Mobile Phase Composition (n=6) Spike_IS->Vary_Mobile Vary_pH Vary Mobile Phase pH (n=6) Spike_IS->Vary_pH Calculate_Stats Calculate Mean, %RSD, Accuracy Nominal_Analysis->Calculate_Stats Vary_Flow->Calculate_Stats Vary_Temp->Calculate_Stats Vary_Mobile->Calculate_Stats Vary_pH->Calculate_Stats Compare_Results Compare to Nominal Results Calculate_Stats->Compare_Results Assess_Robustness Assess Method Robustness Compare_Results->Assess_Robustness

Caption: Workflow for the robustness testing of an analytical method.

Alternative Methodologies and Comparisons

While the described LC-MS/MS method with a deuterated internal standard is considered the gold standard for bioanalytical studies due to its high selectivity and sensitivity, other methods like HPLC-UV are also used for the analysis of Prasugrel in pharmaceutical formulations.[1][2][3]

Comparison with HPLC-UV:

  • Sensitivity: LC-MS/MS offers significantly higher sensitivity, making it suitable for determining low concentrations of Prasugrel and its metabolites in biological fluids.[4][5] HPLC-UV is generally less sensitive and more applicable to the analysis of bulk drug and pharmaceutical dosage forms.[1][2]

  • Selectivity: The use of mass spectrometric detection in LC-MS/MS provides superior selectivity, allowing for the differentiation of Prasugrel from its metabolites and other endogenous compounds. The use of a deuterated internal standard like this compound further enhances the accuracy and precision by compensating for matrix effects and variations in sample processing.

  • Robustness Parameters: The fundamental principles of robustness testing remain the same for both methods. However, for HPLC-UV, parameters like detection wavelength would be included in the robustness study.[1][2]

References

comparing LC-MS/MS and HPLC-UV methods for Prasugrel analysis with Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Prasugrel and its metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a focus on the use of Prasugrel-d5 as an internal standard.

This comparison delves into the performance, experimental protocols, and key differentiators of each method, supported by data from published studies. The aim is to equip you with the necessary information to select the most appropriate analytical strategy for your specific research or quality control needs.

At a Glance: Key Performance Differences

The choice between LC-MS/MS and HPLC-UV for Prasugrel analysis hinges on the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical applications, HPLC-UV provides a robust and cost-effective solution for the analysis of bulk drug and pharmaceutical formulations.

ParameterLC-MS/MSHPLC-UV
Sensitivity Very High (ng/mL to pg/mL levels)Moderate (µg/mL levels)
Selectivity Very HighModerate
Linearity Range WideModerate
Limit of Detection (LOD) 0.2 ng/mL - 0.5 ng/mL[1][2]0.07 µg/mL - 0.25 µg/mL[3][4]
Limit of Quantification (LOQ) 0.2 ng/mL - 1 ng/mL[2][5]0.2 µg/mL - 0.75 µg/mL[3][4]
Precision (%RSD) < 15%< 2%[3]
Accuracy (% Recovery) 90.1% - 104.1%[5]98% - 102%[6]
Typical Application Bioanalysis (plasma, urine), metabolite identificationQuality control, bulk drug analysis, formulations
Internal Standard This compound (or other stable isotope-labeled standard)Less commonly used, but can improve precision

Experimental Workflows

The analytical workflows for LC-MS/MS and HPLC-UV share the initial chromatographic separation step but diverge significantly in sample preparation and detection.

Prasugrel_Analysis_Workflows cluster_0 LC-MS/MS Workflow cluster_1 HPLC-UV Workflow lcms_start Biological Sample (Plasma/Urine) lcms_is Addition of this compound lcms_start->lcms_is lcms_prep Sample Preparation (Protein Precipitation/LLE, Derivatization) lcms_hplc HPLC Separation lcms_prep->lcms_hplc lcms_is->lcms_prep lcms_ms Tandem Mass Spectrometry (MS/MS) Detection lcms_hplc->lcms_ms lcms_end Quantification lcms_ms->lcms_end hplcuv_start Bulk Drug / Formulation hplcuv_prep Sample Preparation (Dissolution, Dilution) hplcuv_start->hplcuv_prep hplcuv_hplc HPLC Separation hplcuv_prep->hplcuv_hplc hplcuv_uv UV Detection hplcuv_hplc->hplcuv_uv hplcuv_end Quantification hplcuv_uv->hplcuv_end

Comparative workflows for Prasugrel analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for both LC-MS/MS and HPLC-UV analysis of Prasugrel, compiled from various validated methods.

LC-MS/MS Method for Prasugrel Metabolite in Human Plasma

This method is designed for the quantification of Prasugrel's active metabolite (R-138727) in a biological matrix, where high sensitivity and selectivity are crucial. The use of an internal standard like this compound is critical to correct for matrix effects and variations in sample processing.

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard (this compound).

    • Due to the instability of the thiol group in the active metabolite, a derivatization step is often required. This can be achieved by adding N-ethylmaleimide.[5]

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • The supernatant is then subjected to liquid-liquid extraction.[5]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Hypurity C18 (50 mm × 4.6 mm, 5 µm), is commonly used.[5]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate (pH 3.0) in a 50:50 (v/v) ratio.[5]

    • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored would be specific for the derivatized Prasugrel active metabolite and this compound.

HPLC-UV Method for Prasugrel in Bulk and Pharmaceutical Formulations

This method is suitable for quality control purposes, where the concentration of Prasugrel is significantly higher and the sample matrix is less complex than in biological fluids.

  • Sample Preparation:

    • Accurately weigh and dissolve the Prasugrel bulk drug or powdered tablets in a suitable solvent, such as a mixture of acetonitrile and water.

    • Perform serial dilutions to bring the concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column, for instance, an Inertsil ODS-3V (250 × 4.6 mm, 5 μm), is a common choice.[3]

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate) and acetonitrile in a ratio of approximately 30:70 (v/v) is often used.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: The detection wavelength is typically set at 210 nm or 254 nm, where Prasugrel exhibits significant absorbance.[2][3]

Logical Relationship: Method Selection

The decision to use LC-MS/MS or HPLC-UV is driven by the analytical requirements of the study.

Method_Selection_Logic start Analytical Goal bioanalysis Bioanalysis (e.g., PK studies) start->bioanalysis qc Quality Control (e.g., formulation assay) start->qc lcms LC-MS/MS bioanalysis->lcms High Sensitivity & Selectivity Required hplcuv HPLC-UV qc->hplcuv High Concentration & Simpler Matrix

Decision tree for selecting an analytical method.

Conclusion

Both LC-MS/MS and HPLC-UV are powerful techniques for the analysis of Prasugrel. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level detection in complex matrices is necessary. The use of a stable isotope-labeled internal standard like this compound is essential in these assays to ensure accuracy and precision.

On the other hand, HPLC-UV offers a reliable, robust, and cost-effective alternative for the routine analysis of Prasugrel in bulk drug and pharmaceutical dosage forms. While less sensitive than LC-MS/MS, its performance is more than adequate for these higher concentration samples.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and the available instrumentation.

References

Safety Operating Guide

Safe Disposal of Prasugrel-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Prasugrel-d5, a deuterated analog of the antiplatelet medication Prasugrel, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As with any active pharmaceutical ingredient (API), specific procedures must be followed to mitigate risks associated with its handling and disposal. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard Profile and Regulatory Framework

Prasugrel is classified as harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, its disposal is governed by regulations for hazardous pharmaceutical waste. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which enforce the Resource Conservation and Recovery Act (RCRA)[4][5][6][7]. A key regulation, Subpart P of the RCRA, specifically prohibits the flushing or sewering of hazardous waste pharmaceuticals by healthcare facilities[5].

While this compound is a deuterated compound, its disposal protocol is dictated by the hazards of the parent molecule. The deuterium labeling does not alter the fundamental toxicity of the Prasugrel moiety.

Summary of Hazardous Properties
Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[2][3]Safety Data Sheet (SDS)
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[2][3]Safety Data Sheet (SDS)
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[1][2]Safety Data Sheet (SDS)

**Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[8]

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Segregate it into a designated, clearly labeled hazardous waste container. The container must be suitable for chemical waste, well-sealed, and stored in a secure, well-ventilated area.

3. Prohibition of Drain Disposal:

  • Under no circumstances should this compound or its containers be disposed of down the drain or into any sewer system.[1] This practice is prohibited and poses a significant risk to aquatic ecosystems.[5]

4. Packaging for Disposal:

  • Ensure the primary container holding the this compound waste is securely closed.

  • Place the primary container into a larger, secondary container if there is a risk of leakage.

  • Label the outer container clearly as "Hazardous Waste" and include the chemical name "this compound".

5. Professional Waste Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage and transport chemical waste in compliance with EPA and local regulations.

  • Most pharmaceutical waste is ultimately destroyed via incineration at a permitted treatment facility to ensure complete breakdown of the active molecule.[5][6]

6. Documentation:

  • Maintain accurate records of the amount of this compound being discarded. This documentation is essential for regulatory compliance and waste tracking purposes.

Disposal Workflow

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is this a hazardous pharmaceutical waste? ppe->decision yes_path Yes (Toxic to aquatic life, causes organ damage) decision->yes_path Yes segregate 2. Segregate into a Labeled Hazardous Waste Container yes_path->segregate no_flush 3. DO NOT Dispose Down Drain or in Regular Trash segregate->no_flush package 4. Securely Package and Label for Disposal no_flush->package professional_disposal 5. Arrange Pickup by a Licensed Waste Disposal Service package->professional_disposal document 6. Document Waste for Regulatory Compliance professional_disposal->document end End: Compliant Disposal document->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling Prasugrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Prasugrel-d5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound, a deuterated form of Prasugrel, should be handled with the same precautions as its non-deuterated counterpart. Based on available safety data sheets (SDS) for Prasugrel, the compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[3]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The selection of PPE should be based on the specific laboratory procedures and the potential for exposure.

Exposure Route Required PPE Specifications
Dermal (Skin) Contact Protective gloves, Lab coat/GownNitrile, neoprene, or latex gloves are recommended.[5] It is strongly recommended that vinyl gloves not be used.[5] Gowns should be resistant to chemical permeation.[6] Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Ocular (Eye) Contact Safety glasses with side shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Inhalation Fume hood or Ventilated enclosure, RespiratorUse only in a well-ventilated area, such as a chemical fume hood.[1][3] For situations with potential for aerosolization and where engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[4]

Below is a diagram illustrating the logical workflow for selecting appropriate PPE based on potential exposure routes.

PPE_Selection_Workflow cluster_assessment Exposure Risk Assessment cluster_ppe PPE Selection cluster_action Safe Handling start Handling this compound potential_exposure Potential Exposure Routes? start->potential_exposure dermal Dermal Contact potential_exposure->dermal Skin? ocular Ocular Contact potential_exposure->ocular Eyes? inhalation Inhalation potential_exposure->inhalation Lungs? gloves Gloves & Gown dermal->gloves goggles Goggles/Face Shield ocular->goggles respirator Fume Hood/Respirator inhalation->respirator safe_handling Proceed with Safe Handling Protocols gloves->safe_handling goggles->safe_handling respirator->safe_handling

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans

Safe Handling and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]

  • Avoiding Dust Formation: For solid forms, avoid creating dust.[4] Use appropriate techniques to minimize the generation of airborne particles.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Store locked up.[1][4] Keep the substance away from heat and sources of ignition.[4]

First Aid Measures
Exposure Route First Aid Procedure
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell.[3][4] Rinse mouth with water.[3][4] Do NOT induce vomiting.
Inhalation Move the person to fresh air.[1][4] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation persists, consult a physician.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
Spill and Leak Procedures
  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Personal Protection: Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.

  • Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[4] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a chemical waste container.

  • Environmental Precautions: Do not let the product enter drains or waterways, as it is toxic to aquatic life.[4]

Disposal Plan
  • Waste Classification: this compound and any contaminated materials should be disposed of as hazardous waste.[4]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Do not dispose of down the drain or with regular trash.

  • Contaminated PPE: Used personal protective equipment should be considered contaminated and disposed of as hazardous waste.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.